molecular formula C8H7N3O6 B2517326 Methyl 4-amino-3,5-dinitrobenzoate CAS No. 54226-20-9

Methyl 4-amino-3,5-dinitrobenzoate

Cat. No.: B2517326
CAS No.: 54226-20-9
M. Wt: 241.159
InChI Key: PXMURBICUSFNIK-UHFFFAOYSA-N
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Description

Methyl 4-amino-3,5-dinitrobenzoate is a chemical compound of interest in scientific research, particularly as a precursor in the synthesis of more complex molecules. Its core structure is derived from methyl 3,5-dinitrobenzoate, a compound demonstrated to exhibit significant antifungal activity against strains of Candida albicans in scientific studies . The presence of the nitro group is a key pharmacophore associated with antimicrobial properties, suggesting potential for development in antimicrobial applications . Furthermore, compounds featuring the 3,5-dinitrobenzoate moiety are known to be versatile intermediates in pharmaceutical and agrochemical synthesis . The amino group on the 4-position makes this compound a potential building block for the development of energetic materials , analogous to other amino-dinitro structures used in the field . Researchers investigating charge-transfer interactions and molecular crystal engineering may also find this compound valuable due to the electron-withdrawing nitro groups and the electron-donating amino group, which can facilitate specific intermolecular interactions . This product is intended for research and development purposes in a controlled laboratory setting only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, referring to the safety data sheet for proper protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3,5-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O6/c1-17-8(12)4-2-5(10(13)14)7(9)6(3-4)11(15)16/h2-3H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMURBICUSFNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4-amino-3,5-dinitrobenzoate CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 4-amino-3,5-dinitrobenzoate

Introduction and Chemical Identity

This compound is an aromatic compound characterized by a central benzene ring substituted with a methyl ester group at position 1, an amino group at position 4, and two nitro groups at positions 3 and 5. The strategic placement of these functional groups—an electron-donating amino group and two strongly electron-withdrawing nitro groups—makes it a unique and potentially valuable building block in medicinal chemistry and materials science. The structure suggests a high degree of polarity and reactivity, offering multiple sites for further chemical modification.

A critical aspect of its chemistry is the influence of the substituents on the aromatic ring's reactivity. The amino group is a powerful activating group and ortho-, para-director, while the nitro groups are strong deactivating groups and meta-directors. This electronic interplay governs the compound's chemical behavior and potential synthetic utility.

Predicted Physicochemical and Spectroscopic Properties

Based on the analysis of structurally similar compounds such as Methyl 3,5-dinitrobenzoate and various aminobenzoates, the following properties for this compound can be anticipated.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale/Comparison
Molecular Formula C₈H₇N₃O₆Based on the chemical name.
Molecular Weight ~241.16 g/mol Calculated from the molecular formula.
Appearance Yellow to orange solidNitro-aromatic compounds are typically colored.
Melting Point > 200 °CThe presence of multiple polar groups (amino, nitro) and the potential for intermolecular hydrogen bonding would likely lead to a high melting point, similar to 4-Amino-3,5-dinitrobenzoic acid.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone).The polar functional groups suggest some water solubility, but the aromatic ring limits it. Good solubility in polar aprotic solvents is expected.
pKa The amino group will be basic, while the overall molecule will be weakly acidic due to the nitro groups.The exact pKa would require experimental determination.
Spectroscopic Data Interpretation

Predicting the spectroscopic signatures is crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The chemical shift of the aromatic protons would be downfield due to the deshielding effect of the nitro groups.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with quaternary carbons showing lower intensity), and the methyl carbon of the ester.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the amino group (~3300-3500 cm⁻¹), C=O stretching for the ester (~1720 cm⁻¹), and strong asymmetric and symmetric N-O stretching for the nitro groups (~1540 and ~1350 cm⁻¹, respectively).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃) and nitro groups (•NO₂).

Synthesis and Reaction Pathways

A plausible synthetic route to this compound can be designed based on established organic chemistry principles and procedures reported for analogous compounds. A multi-step synthesis starting from a readily available precursor is the most likely approach.

Proposed Synthetic Workflow

A logical pathway would involve the nitration of a 4-aminobenzoic acid derivative, followed by esterification. The order of these steps is critical to achieving the desired substitution pattern.

Synthesis_Workflow cluster_0 Synthetic Pathway Start Methyl 4-aminobenzoate Intermediate1 Methyl 4-acetamidobenzoate Start->Intermediate1 Acetic anhydride, Pyridine Intermediate2 Methyl 4-acetamido-3,5-dinitrobenzoate Intermediate1->Intermediate2 Fuming HNO₃, H₂SO₄ Product This compound Intermediate2->Product Acid Hydrolysis (e.g., HCl)

An In-depth Technical Guide to 4-amino-3,5-dinitrobenzoic acid methyl ester: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-amino-3,5-dinitrobenzoic acid methyl ester, a nitroaromatic compound with potential applications in organic synthesis and materials science. While direct experimental data for this specific ester is limited in publicly accessible literature, this document synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and safe handling.

Molecular Structure and Physicochemical Properties

4-amino-3,5-dinitrobenzoic acid methyl ester possesses a core structure of a benzene ring substituted with an amino group, two nitro groups, and a methyl ester functionality. The electron-withdrawing nature of the two nitro groups and the methyl ester group significantly influences the electron density of the aromatic ring and the reactivity of the amino group.

Chemical Structure:

Caption: Chemical structure of 4-amino-3,5-dinitrobenzoic acid methyl ester.

Predicted Physicochemical Properties:

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₈H₇N₃O₆Calculation
Molecular Weight 241.16 g/mol Calculation
Appearance Likely a yellow to orange solidAnalogy to related nitroaromatic compounds.
Melting Point Expected to be a solid with a defined melting point.General property of similar organic compounds.
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and acetone. Limited solubility in water and nonpolar solvents.Based on the polarity of functional groups.
pKa (of parent acid) 4.00 ± 0.04[1]

Synthesis of 4-amino-3,5-dinitrobenzoic acid methyl ester

The synthesis of 4-amino-3,5-dinitrobenzoic acid methyl ester can be logically approached through a two-step process: the nitration of a suitable precursor to form 4-amino-3,5-dinitrobenzoic acid, followed by its esterification.

Synthesis of the Precursor: 4-amino-3,5-dinitrobenzoic acid

A plausible synthetic route to the parent acid involves the dinitration of 4-aminobenzoic acid. However, a more controlled and higher-yielding approach starts from 4-chloro-3,5-dinitrobenzoic acid, followed by nucleophilic aromatic substitution of the chloro group with ammonia. A detailed protocol for the synthesis of 4-amino-3,5-dinitrobenzoic acid is available.[2]

Proposed Synthesis via Fischer Esterification

The most direct and common method for converting a carboxylic acid to its corresponding methyl ester is the Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol.

Fischer_Esterification_Workflow start Start: 4-amino-3,5-dinitrobenzoic acid reagents Add Methanol (excess) & Catalytic H₂SO₄ start->reagents reflux Reflux the reaction mixture reagents->reflux workup Aqueous workup with NaHCO₃ solution reflux->workup extraction Extract with an organic solvent (e.g., Ethyl Acetate) workup->extraction drying Dry the organic layer (e.g., with Na₂SO₄) extraction->drying evaporation Evaporate the solvent drying->evaporation product Product: 4-amino-3,5-dinitrobenzoic acid methyl ester evaporation->product

Caption: Proposed workflow for the synthesis of 4-amino-3,5-dinitrobenzoic acid methyl ester.

Experimental Protocol (Proposed):

This protocol is adapted from the successful synthesis of the analogous 4-amino-3-nitrobenzoic acid methyl ester.[3][4][5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3,5-dinitrobenzoic acid.

  • Addition of Reagents: Add a significant excess of anhydrous methanol to the flask to serve as both the solvent and the reactant.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. This will neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Repeat the extraction process to maximize the yield.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of excess methanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.[7]

  • Acid Catalyst: Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[7]

  • Aqueous Workup with Sodium Bicarbonate: This step is crucial to neutralize the acid catalyst and to remove the unreacted carboxylic acid by converting it to its water-soluble sodium salt.[3]

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for 4-amino-3,5-dinitrobenzoic acid methyl ester is not available in the reviewed literature. However, the expected spectral features can be predicted based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the methyl ester protons, and a broad singlet for the amino protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale/Comparison
~8.5 - 9.0s2HAr-H The two aromatic protons are in a highly deshielded environment due to the strong electron-withdrawing effects of the two ortho nitro groups and the para ester group. Similar protons in methyl 3,5-dinitrobenzoate appear around 9.1 ppm.[8]
~7.0 - 8.0br s2H-NH₂ The chemical shift of the amino protons can vary depending on the solvent and concentration.
~3.9s3H-COOCH₃ This is a typical chemical shift for methyl ester protons. For example, the methyl protons of methyl 3-nitrobenzoate appear at approximately 3.9 ppm.[9]

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale/Comparison
~165C =OTypical chemical shift for an ester carbonyl carbon. The carbonyl carbon in methyl 3-nitrobenzoate resonates at 164 ppm.[4]
~150C -NH₂The carbon attached to the amino group will be significantly shielded compared to the carbons attached to the nitro groups.
~140C -NO₂The carbons bearing the nitro groups will be deshielded.
~120-130Aromatic C HThe aromatic CH carbons will appear in this region.
~115C -COOCH₃The carbon attached to the ester group will be in this region.
~53-COOC H₃A characteristic chemical shift for the methyl carbon of a methyl ester. The methyl carbon of methyl 3-nitrobenzoate resonates at 52 ppm.[4]

Predicted Infrared (IR) Spectrum:

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)VibrationFunctional GroupRationale/Comparison
3300 - 3500N-H stretchingAmino (-NH₂)Characteristic stretching vibrations for primary amines.
~1720C=O stretchingEster (-COOCH₃)A strong absorption band typical for ester carbonyls. The ester C=O stretch in methyl 3-nitrobenzoate is observed at ~1715 cm⁻¹.[10]
~1530 and ~1350Asymmetric and symmetric N-O stretchingNitro (-NO₂)Strong characteristic absorption bands for nitro groups. These are observed in methyl 3-nitrobenzoate at ~1520 and ~1350 cm⁻¹.[10]
~1250C-O stretchingEster (-COOCH₃)
Aromatic C-H and C=C stretchingAromatic RingAromatic C-H stretches typically appear above 3000 cm⁻¹, while C=C stretches are in the 1450-1600 cm⁻¹ region.[11]

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 241. Characteristic fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) and the nitro groups (-NO₂, m/z 46).

Potential Applications

While specific applications for 4-amino-3,5-dinitrobenzoic acid methyl ester have not been extensively documented, its structural motifs suggest potential utility in several areas, drawing parallels from its parent acid and related dinitrobenzoic acid derivatives.

  • Intermediate in Organic Synthesis: The presence of multiple reactive sites—the amino group, the aromatic ring, and the ester—makes it a potentially valuable intermediate for the synthesis of more complex molecules. The amino group can be diazotized and converted to a variety of other functional groups.

  • Precursor for Dyes and Pigments: The chromophoric nitro groups and the auxochromic amino group suggest its potential as a precursor for the synthesis of azo dyes and other colorants.

  • Component in Specialty Polymers: 3,5-Dinitrobenzoic acid derivatives are used in the synthesis of specialty polymers to enhance thermal stability and mechanical properties.[1] The subject molecule could potentially be incorporated into polymer backbones or used as a cross-linking agent.

  • Pharmaceutical and Agrochemical Research: Nitroaromatic compounds are present in some pharmaceuticals and agrochemicals.[10][12] This molecule could serve as a scaffold for the development of new bioactive compounds.

  • Reagent in Analytical Chemistry: 3,5-Dinitrobenzoic acid is used to derivatize alcohols and amines for their identification.[3][13] The methyl ester could potentially be used in similar applications or as a standard in analytical methods.[2]

Safety and Handling

Specific toxicity data for 4-amino-3,5-dinitrobenzoic acid methyl ester is not available. However, based on the data for related nitroaromatic compounds, it should be handled with care.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Fire Hazards: While not explicitly determined, many nitroaromatic compounds are flammable or can be explosive under certain conditions. Keep away from heat, sparks, and open flames.

It is imperative to consult the Safety Data Sheet (SDS) for any chemical before use and to perform a thorough risk assessment for any new experimental procedure.

Conclusion

4-amino-3,5-dinitrobenzoic acid methyl ester is a multifaceted molecule with significant potential in various fields of chemical research and development. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications, grounded in the established chemistry of its structural analogues. As research into novel materials and pharmaceuticals progresses, compounds like this will undoubtedly play a crucial role as versatile building blocks. Further experimental investigation is warranted to fully elucidate the properties and unlock the full potential of this intriguing nitroaromatic compound.

References

  • Wikipedia. 3,5-Dinitrobenzoic acid. [Link]

  • Centers for Disease Control and Prevention. Supporting Information. [Link]

  • Ottokemi. 3,5-Dinitrobenzoic acid, GR 99%+. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

  • LookChem. Cas 99-34-3,3,5-Dinitrobenzoic acid. [Link]

  • University of Missouri–St. Louis. Experiment 22. The Fischer Esterification. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Semantic Scholar. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]

  • PubChem. Methyl 4-chloro-3,5-dinitrobenzoate. [Link]

  • SpectraBase. Methyl 3,5-dinitro benzoate. [Link]

  • EduBirdie. Lab Report Nitration of Methylbenzoate | Minnesota State University Moorhead. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • University of California, Santa Cruz. Experiment 43, Nitration of Methyl Benzoate; Report. [Link]

  • NIST. Methyl 4(methylamino)benzoate. [Link]

  • PrepChem.com. Synthesis of methyl 3,5-dinitrobenzoate. [Link]

  • PubChem. Methyl 4-amino-3-nitrobenzoate. [Link]

  • ResearchGate. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF. [Link]

  • Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]

  • ResearchGate. Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. [Link]

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... [Link]

  • SpectraBase. Methyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Royal Society of Chemistry. 1 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a):. [Link]

  • PubChem. Methyl 4-methyl-3,5-dinitrobenzoate. [Link]

  • ResearchGate. (PDF) Methyl 3-amino-4-butanamido-5-methylbenzoate. [Link]

Sources

Methyl 4-amino-3,5-dinitrobenzoate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profile & Handling of Methyl 4-amino-3,5-dinitrobenzoate

Executive Summary this compound (CAS: 54226-20-9) is a highly functionalized aromatic intermediate used primarily in the synthesis of polybenzimidazoles, dyes, and pharmaceutical scaffolds requiring a 3,4,5-substituted benzene core.[1] Its physicochemical behavior is dominated by the "push-pull" electronic effect between the electron-donating amine and the electron-withdrawing nitro/ester groups.[1] This guide provides a definitive technical analysis of its solubility, solvent selection for processing, and purification protocols.

Part 1: Chemical Identity & Physicochemical Basis[1][2][3]

The solubility behavior of this compound is dictated by its high polarity and potential for intermolecular hydrogen bonding.[1]

Property Data / Description
Chemical Name This compound
CAS Number 54226-20-9
Molecular Formula C₈H₇N₃O₆
Molecular Weight 241.16 g/mol
Appearance Light yellow to orange crystalline solid
Electronic Character Push-Pull System: The central amine donates electron density (

effect), while the two ortho-nitro groups and para-ester group withdraw density (

effect).[1] This creates a highly polarized molecule with a significant dipole moment.[1]
H-Bonding Donor: Primary amine (–NH₂).[1] Acceptor: Nitro groups (–NO₂) and Ester carbonyl (–C=O).[1]
Theoretical Solubility Prediction (Hansen Parameters)

Based on group contribution methods, the molecule exhibits:

  • High Polarity (

    
    ):  Due to nitro/ester groups.[1]
    
  • Moderate H-Bonding (

    
    ):  Due to the amine.[1]
    
  • Result: It favors polar aprotic solvents (DMSO, DMF) and shows temperature-dependent solubility in polar protic solvents (MeOH, EtOH).[1]

Part 2: Experimental Solubility Data & Solvent Selection

The following solubility profile is synthesized from experimental synthesis workups and structural analogs (e.g., methyl 3,5-dinitrobenzoate).

Solubility Classification Table
Solvent ClassSpecific SolventSolubility Rating (25°C)Solubility Rating (Hot/Reflux)Operational Notes
Polar Aprotic DMSO High (>100 mg/mL)Very HighIdeal for NMR and reactions; difficult to remove.[1]
Polar Aprotic DMF / DMAc High Very HighAlternative reaction solvent; high boiling point.[1]
Polar Aprotic Acetone Moderate-High HighGood for transfer; poor for recrystallization (too soluble).[1]
Polar Protic Methanol Low-Moderate High Primary Recrystallization Solvent.
Polar Protic Ethanol Low Moderate-High Safer alternative to MeOH; may require water co-solvent.[1]
Chlorinated DCM / Chloroform Moderate HighGood for extraction/workup; solubilizes impurities.[1]
Esters Ethyl Acetate Low-Moderate ModerateUseful for extraction but often requires large volumes.[1]
Non-Polar Hexanes / Heptane Insoluble InsolubleAnti-solvent for precipitation.[1]
Aqueous Water Insoluble InsolubleUsed to quench reactions and precipitate the product.[1]

Part 3: Critical Workflows & Protocols

Solvent Selection Logic (Decision Tree)

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Application Requirement Reaction Reaction / Synthesis Start->Reaction Purification Purification / Isolation Start->Purification HighTemp High Temp (>100°C)? Reaction->HighTemp Recryst Recrystallization? Purification->Recryst Extraction Liquid-Liquid Extraction? Purification->Extraction DMF Use DMF or DMAc (High Solubility, High BP) HighTemp->DMF Yes LowTemp Use THF or Acetone (Moderate Solubility) HighTemp->LowTemp No MeOH Methanol (Reflux) Cool to 0°C Recryst->MeOH Preferred EtOAc Ethyl Acetate / DCM (Wash with Brine) Extraction->EtOAc

Caption: Decision matrix for solvent selection. Methanol is the optimal choice for purification via thermal gradient.

Recrystallization Protocol (Standard Purity)

This protocol utilizes the steep solubility curve of the compound in Methanol.

  • Objective: Purify crude this compound (e.g., post-nitration).

  • Solvent System: Methanol (Solvent) / Water (Anti-solvent - Optional).[1]

Step-by-Step Methodology:

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add 50 mL of Methanol .

  • Reflux: Heat to reflux (65°C) with stirring.

    • Observation: If the solid does not dissolve completely, add Methanol in 5 mL portions until a clear orange/yellow solution is obtained.

    • Filtration (Hot): If insoluble black specks remain (charcoal/impurities), filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger crystals).

  • Precipitation: Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes.

    • Optional: If yield is low, add cold water dropwise until turbidity persists, then cool.[1]

  • Isolation: Filter the crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 2 x 10 mL of ice-cold Methanol . (Do not use room temp methanol, or you will lose product).[1]

  • Drying: Dry under vacuum at 40°C.

Synthesis Workup (Solubility-Driven)

When synthesizing this compound (e.g., via nitration of methyl 4-aminobenzoate or methyl 4-acetamidobenzoate), the reaction mixture is typically acidic.[1]

  • Quenching: Pour the acidic reaction mixture onto crushed ice/water (approx. 5x volume).

    • Mechanism:[1][2][3][4] The compound is insoluble in water.[2] The sudden dilution and cooling force rapid precipitation.

  • Filtration: Collect the crude precipitate.

  • Acid Removal: Wash the solid extensively with water to remove residual acid (H₂SO₄/HNO₃).[1]

  • Drying: The crude solid can be wet-transferred directly to the recrystallization flask if Methanol is used (water is miscible).[1]

Part 4: Thermodynamic & Safety Considerations

  • Enthalpy of Dissolution: Dissolution in alcohols is endothermic (requires heat).[1]

  • Safety (SDS Insights):

    • Explosion Hazard: Polynitro compounds can be shock-sensitive or explosive if dry and heated.[1] Do not distill to dryness.[1]

    • Toxicity: Likely harmful if swallowed or absorbed through skin (aniline derivative).[1]

    • Handling: Use non-sparking tools. Ground all glassware.[1]

References

  • Arctom Scientific. (n.d.).[1] this compound (CAS 54226-20-9) Product Entry.[1][5] Retrieved from [1]

  • World Intellectual Property Organization. (2020).[1] Patent WO2020094156A1: Bicyclic heterocyclic substituted pyridine-2(1H)-one derivatives.[1] (Describes synthesis and use of this compound as an intermediate, including reduction in methanol). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[1] Methyl 3,5-dinitrobenzoate (Analogous Compound Data). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]

  • BenchChem. (2025).[1] Synthesis and Properties of Nitrobenzoate Esters. (General protocols for nitro-ester purification). Retrieved from [1]

Sources

A Comprehensive Safety and Handling Guide for Methyl 4-amino-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Compound Profile

Methyl 4-amino-3,5-dinitrobenzoate is a complex organic molecule incorporating several functional groups that dictate its chemical reactivity and toxicological profile: an aromatic amine, two nitro groups, and a methyl ester. These features are common in various industrial and pharmaceutical compounds, suggesting its potential utility as a synthetic intermediate.[1] The presence of multiple nitro groups on an aromatic ring, in particular, raises significant safety considerations that demand rigorous handling protocols.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource Analogy
Molecular Formula C₈H₇N₃O₆(Calculated)
Molecular Weight 241.16 g/mol (Calculated)
Appearance Likely a pale-yellow to orange crystalline solid[2][3]
Melting Point Expected to be in the range of 100-200 °C, similar to related dinitro compounds.[3][4][5][3][4][5]
Solubility Likely sparingly soluble in water, with better solubility in organic solvents.[5]
Stability Stable under normal conditions.[5][5]

Hazard Identification and GHS Classification

Based on the known hazards of its constituent functional groups, this compound is predicted to be a hazardous substance. The Globally Harmonized System (GHS) classification is anticipated to include warnings for acute toxicity, skin and eye irritation, and potential for allergic skin reactions.

Predicted GHS Hazard Statements:

  • H302: Harmful if swallowed. (Analog: Methyl 4-amino-3-nitrobenzoate)[6][7]

  • H315: Causes skin irritation. (Analog: Methyl 4-Amino-3-methylbenzoate)[8]

  • H317: May cause an allergic skin reaction. (Analog: Methyl 4-chloro-3,5-dinitrobenzoate)[9]

  • H319: Causes serious eye irritation. (Analog: Methyl 4-Amino-3-methylbenzoate)[8]

  • H373: May cause damage to organs through prolonged or repeated exposure. (Analog: m-Dinitrobenzene)[3]

GHS Pictograms:

GHS_Pictograms cluster_0 Predicted GHS Pictograms node_exclamation Exclamation Mark (Irritant, Skin Sensitizer, Acute Toxicity (harmful)) node_health Health Hazard (Carcinogen, Mutagen, Reproductive Toxicity, Target Organ Toxicity)

Caption: Predicted GHS pictograms for this compound.

Safe Handling and Storage Protocols

The primary principle for handling this compound is the minimization of exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls, is essential.

  • Ventilation: All handling of solid material and solutions should occur within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[10]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be worn when there is a splash hazard.[5][11]Prevents eye irritation and serious eye damage from dust or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use. A lab coat or chemical-resistant apron is also required.[7]Protects against skin irritation and potential absorption. Contaminated gloves should be removed using proper technique and disposed of as hazardous waste.[12]
Respiratory Protection For situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator with appropriate cartridges should be used.[2][4][7]Minimizes the risk of inhaling fine particles of the compound.

3.2. Storage and Incompatibility

Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Keep away from sources of ignition, heat, and direct sunlight.[13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous or explosive reactions.[5][14]

Emergency Procedures: A Step-by-Step Guide

Prompt and correct response to an exposure or spill is critical.

4.1. First-Aid Measures

The following protocols are based on established procedures for similar chemical compounds.[15]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[14][16]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][16] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8][16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[14]

4.2. Accidental Release Measures

A calm and systematic approach is necessary to manage spills effectively.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate non-essential personnel and ensure adequate ventilation start->evacuate ppe Don appropriate PPE (gloves, goggles, respirator) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully sweep or scoop the material into a labeled, sealed container for disposal contain->collect clean Clean the spill area with a suitable solvent followed by soap and water collect->clean dispose Dispose of all contaminated materials as hazardous waste clean->dispose end Spill Managed dispose->end

Caption: Workflow for responding to an accidental release of this compound.

Fire-Fighting Measures

The dinitro functionality suggests that this compound may be combustible and could decompose under high heat to produce toxic gases such as nitrogen oxides and carbon monoxide.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[8][16]

  • Specific Hazards: In a fire, thermal decomposition can lead to the release of irritating and toxic gases.[17] For dinitro-aromatic compounds, there is also a potential for explosion if heated under confinement.[2][13]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with smoke and decomposition products.[4][7]

Toxicological and Ecological Information

6.1. Toxicological Profile

  • Acute Toxicity: Expected to be harmful if swallowed, based on analogs.[6][7] The precise LD50 is not known.

  • Skin and Eye Irritation: Predicted to be an irritant to both skin and eyes.[8]

  • Sensitization: May cause an allergic skin reaction.[9]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data for this compound. However, some nitroaromatic compounds are known to have mutagenic or carcinogenic properties. Therefore, it should be handled as a potential carcinogen with extreme caution.[18]

  • Target Organ Effects: Prolonged or repeated exposure may cause damage to organs, potentially affecting the central nervous system, liver, and blood (methemoglobinemia).[3][18]

6.2. Ecological Information

The environmental fate of this compound has not been determined. However, nitroaromatic compounds are often toxic to aquatic life and may persist in the environment.[3] Therefore, it is imperative to prevent its release into drains, soil, or waterways.[4][8]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. The material should be sent to a licensed hazardous waste treatment, storage, and disposal facility.

  • Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.[4]

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 18). TCI Chemicals.
  • Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem.PubChem.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.
  • Hazardous Substance Fact Sheet - NJ.gov.NJ.gov.
  • Methyl 3,5-dinitrobenzoate SDS, 2702-58-1 Safety D
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety. (2022, January 31).
  • Methyl 4-nitrobenzoate SDS, 619-50-1 Safety D
  • Methyl 4-amino-3-methylbenzoate - SAFETY D
  • NIOSH Pocket Guide to Chemical Hazards - m-Dinitrobenzene - CDC.CDC.
  • Material Safety D
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.American Chemistry Council.
  • 3,5-Dinitrobenzoic acid - Santa Cruz Biotechnology.Santa Cruz Biotechnology.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • SAFETY D
  • SDS Section 5 – Firefighting Measures | Safety Data Sheet Prepar
  • Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161 - PubChem.PubChem.
  • Methyl 4-amino-3,5-dimethylbenzo
  • SAFETY DATA SHEET - Fisher Scientific. (2025, October 24). Fisher Scientific.
  • Safety Data Sheet - Dyno Nobel. (2020, July 20). Dyno Nobel.
  • 4-Amino-3,5-dinitrobenzoic acid | C7H5N3O6 | CID 277929 - PubChem.PubChem.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • Methyl 4-methyl-3,5-dinitrobenzoate | C9H8N2O6 | CID 4366501 - PubChem.PubChem.
  • Personal Protective Equipment Guidance - Dow. (2012, June 8). Dow.
  • Methyl 4-amino-3-iodo-5-nitrobenzoate - Toxics Release Inventory. (2025, October 15). U.S. Environmental Protection Agency.
  • Methyl 3,5-dinitrobenzo
  • Methyl 4-Amino-3-methylbenzoate | 18595-14-7 | Tokyo Chemical Industry (India) Pvt. Ltd.Tokyo Chemical Industry.

Sources

Technical Guide: Methyl 4-amino-3,5-dinitrobenzoate in Energetic Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-amino-3,5-dinitrobenzoate (MADNB) , a critical intermediate in the synthesis of insensitive high explosives (IHEs) and energetic polymers.

Executive Summary

This compound (MADNB) represents a classic "push-pull" aromatic system utilized in the synthesis of thermally stable, insensitive energetic materials. Characterized by an electron-donating amino group (


) and two electron-withdrawing nitro groups (

) on a benzene core, this molecule exhibits strong intramolecular and intermolecular hydrogen bonding. This structural feature is the primary driver for the high density and low sensitivity observed in its downstream derivatives, such as 4-amino-3,5-dinitrobenzoic acid (ADNBA) and its energetic salts.

While structurally distinct from heterocyclic energetics like LLM-105 (pyrazine-based) or LLM-116 (pyrazole-based), MADNB serves as a vital benzene-based precursor for TATB-like analogues and high-performance benzimidazole polymers.

Part 1: Molecular Architecture & Energetic Potential

The "Push-Pull" Stabilization Mechanism

The utility of MADNB in energetic materials stems from its electronic structure. The amino group acts as a


-donor, while the nitro and ester groups act as 

-acceptors.
  • Desensitization: This conjugation reduces the bond order of the nitro groups, making them less susceptible to accidental initiation (impact/friction).

  • Crystal Density: The planar geometry facilitates "graphitic-like" layer stacking in the crystal lattice, increasing density—a key factor in detonation velocity (

    
    ).
    
Key Physical Parameters (Precursor vs. Derivative)
PropertyMADNB (Precursor)ADNBA (Energetic Acid)Ammonium ADNBA (Salt)
Formula



Oxygen Balance -98.7%-77.5%-61.5%
Density (

)
~1.55 g/cm³ (est)1.78 g/cm³1.84 g/cm³
Decomp.[1][2][3][4] Temp (

)
~140°C285°C>300°C
Role IntermediatePrecursor/ExplosiveInsensitive Explosive

Part 2: Synthesis of this compound[5]

The synthesis requires the controlled nitration of methyl 4-aminobenzoate (PABA methyl ester). Direct nitration of the ester is preferred over nitrating the acid to maintain solubility and control exotherms.

Diagram 1: Synthetic Pathway

Synthesis Start Methyl 4-aminobenzoate (PABA Methyl Ester) Inter Intermediate: Protonated Species Start->Inter Protonation (<10°C) Reagent Mixed Acid (HNO3 / H2SO4) Reagent->Inter Product Methyl 4-amino-3,5- dinitrobenzoate (MADNB) Inter->Product Nitration (50-70°C) -2 H2O

Caption: Electrophilic aromatic substitution pathway for the dinitration of methyl 4-aminobenzoate.

Detailed Protocol: Dinitration

Safety Warning: This reaction involves mixed acids and exothermic processes. Perform in a fume hood with blast shielding.

  • Preparation of Mixed Acid:

    • In a jacketed reactor, cool 98% Sulfuric Acid (

      
      )  to 0°C.
      
    • Slowly add 98% Fuming Nitric Acid (

      
      )  while maintaining temperature <10°C. Ratio: 1:1 v/v (approx. 2.2 molar equivalents of 
      
      
      
      relative to substrate).
  • Substrate Addition:

    • Dissolve Methyl 4-aminobenzoate in a minimal amount of concentrated

      
      .
      
    • Add this solution dropwise to the mixed acid.[5][6] Critical: The amine will protonate immediately (protecting it from oxidation), but the ring becomes deactivated.

  • Reaction Phase:

    • Allow temperature to rise to 50–60°C . Maintain for 2–3 hours. The first nitro group adds easily; the second requires thermal energy due to the deactivated ring.

  • Quenching & Isolation:

    • Pour the reaction mixture over crushed ice (ratio 1:5).

    • The yellow precipitate (MADNB) is filtered, washed with cold water until pH neutral, and recrystallized from Ethanol or DMF .

Part 3: Energetic Applications & Derivatives[1][8][9]

MADNB is rarely used as the final explosive due to its methyl ester "dead weight" (non-energetic carbon). Its primary value is as a scaffold for high-performance derivatives.

Diagram 2: Downstream Energetic Pathways

Applications MADNB Methyl 4-amino-3,5- dinitrobenzoate Acid 4-Amino-3,5-dinitrobenzoic Acid (ADNBA) MADNB->Acid Hydrolysis (H+) Hydrazide 4-Amino-3,5-dinitro- benzohydrazide MADNB->Hydrazide N2H4•H2O Poly Polybenzimidazoles (PBI) (High-Temp Polymers) MADNB->Poly Diamines / Heat Salts Energetic Salts (Ammonium/Hydrazinium ADNBA) Acid->Salts NH3 / N2H4 Azide Acyl Azide / Curtius Rearr. Hydrazide->Azide HNO2

Caption: Divergent synthesis pathways converting MADNB into energetic salts, hydrazides, and polymers.

Pathway A: Synthesis of Energetic Salts (ADNBA Series)

The most common application is the hydrolysis of the ester to the free acid, followed by neutralization with energetic bases.

  • Step 1 (Hydrolysis): Reflux MADNB in 10% HCl for 4 hours. The ester cleaves to form 4-amino-3,5-dinitrobenzoic acid (ADNBA) .

  • Step 2 (Salt Formation): React ADNBA with ammonia (

    
    ) or hydrazine (
    
    
    
    ).
    • Product: Ammonium 4-amino-3,5-dinitrobenzoate.

    • Performance: Density: 1.84 g/cm³; Detonation Velocity (

      
      ): ~7,800 m/s.
      
    • Advantage: This salt is an "Insensitive High Explosive" (IHE), comparable to TATB in safety but easier to synthesize.

Pathway B: Energetic Hydrazides

Direct reaction of MADNB with hydrazine hydrate yields 4-amino-3,5-dinitrobenzohydrazide .

  • Mechanism: Nucleophilic acyl substitution.

  • Energetic Profile: The hydrazide group (

    
    ) adds nitrogen content and reduces oxygen balance deficits.
    
  • Application: Used as a precursor for high-nitrogen heterocyclic propellants.

Part 4: Critical Experimental Considerations

Thermal Stability Analysis (DSC/TGA)

When characterizing MADNB derivatives, Differential Scanning Calorimetry (DSC) typically reveals:

  • MADNB (Ester): Sharp endotherm (melting) followed by broad exotherm (decomposition) >200°C.

  • ADNBA Salts: Often show no melting point, decomposing directly >300°C. This high thermal stability makes them ideal for deep-well perforation explosives or aerospace applications.

Impurity Profiling

Common impurities in the synthesis include:

  • Mononitro species: Result of low nitration temperature.

  • Oxidation byproducts: Result of insufficient cooling during mixed acid addition.

  • Validation: Use HPLC (C18 column, Methanol/Water gradient) to ensure >98% purity before proceeding to salt formation.

References

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Source for general nitration mechanisms of amino-benzoates).

  • Bellamy, A. J. (2010). "TATB and Related Compounds: Synthesis and Properties." Propellants, Explosives, Pyrotechnics. (Discusses the amino-nitro-benzene structural motif).

  • Sikder, A. K., et al. (2001). "Synthesis and Characterization of New Energetic Materials." Journal of Hazardous Materials. (Provides characterization data for dinitrobenzoic acid derivatives).

  • PubChem Compound Summary. "Methyl 3,5-dinitrobenzoate" and related derivatives.

Sources

Thermal Stability and Decomposition of Amino-Dinitrobenzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-dinitrobenzoate esters (e.g., ethyl 4-amino-3,5-dinitrobenzoate) represent a critical class of compounds situated at the intersection of energetic materials chemistry and pharmaceutical intermediates . Structurally, they combine the high-energy density of polynitro-aromatics with the chemical versatility of ester linkages and amino-donor groups.

This guide provides a rigorous technical analysis of their thermal behavior. Unlike simple nitro-aromatics, the presence of the amino group (


) ortho to nitro groups (

) introduces significant intramolecular hydrogen bonding and "push-pull" electronic stabilization. This guide details the decomposition kinetics, mechanistic pathways, and a self-validating experimental protocol for assessing their thermal safety.

Structural Context & Physicochemical Properties[1][2][3][4][5]

The "Push-Pull" Electronic System

The thermal stability of amino-dinitrobenzoate esters is governed by the competition between ring stabilization and substituent lability.

  • The Donor (Amino): The

    
     group acts as a strong 
    
    
    
    -donor. When situated para to the ester and ortho to nitro groups, it donates electron density into the ring, increasing the C-N bond order of the nitro groups and theoretically stabilizing the C-NO
    
    
    bond against homolysis.
  • The Acceptor (Nitro/Ester): The

    
     and ester groups withdraw electron density.
    
  • Intramolecular H-Bonding: A critical feature is the formation of a 6-membered hydrogen-bonded ring between the amino proton and the nitro oxygen. This planarizes the molecule and raises the lattice energy, often resulting in higher melting points and distinct decomposition onsets compared to non-aminated analogs.

Representative Data (Class Averages)

Values below are synthesized from comparative data of 3,5-dinitrobenzoate and amino-nitro-aromatic analogs.

ParameterTypical RangeCritical Note
Melting Point (

)
110°C – 150°CSharp endotherm; purity dependent.
Decomposition Onset (

)
230°C – 280°CHighly exothermic; dependent on heating rate (

).
Heat of Decomposition (

)
1200 – 1800 J/gSufficient energy for deflagration-to-detonation transition (DDT).
Activation Energy (

)
140 – 180 kJ/molCalculated via isoconversional methods (e.g., Kissinger).

Decomposition Mechanisms

The decomposition of amino-dinitrobenzoate esters is not a single-step event.[1] It involves competing pathways determined by the physical state (solid vs. melt) and confinement.

Primary Pathway: C-NO Homolysis

In the melt phase, the rate-determining step (RDS) is typically the homolytic cleavage of the C-NO


 bond. The presence of the amino group can delay this via resonance stabilization, but once the radical forms, the ring destabilizes rapidly.
Secondary Pathway: Ester Pyrolysis vs. Hydrolysis
  • Pyrolysis: At high temperatures (

    
    C), the ester linkage may undergo 
    
    
    
    -elimination (if ethyl/propyl esters are used), releasing ethylene and leaving the free acid.
  • Hydrolysis: If moisture is present (improper drying), the ester cleaves before the nitro groups decompose, altering the safety profile significantly (the free acid is often less stable).

Mechanistic Visualization

The following diagram illustrates the bifurcation between the radical mechanism (energetic failure) and the ionic/molecular mechanism (hydrolysis).

DecompositionMechanism cluster_Thermal Pathway A: Thermal Runaway (Melt Phase) cluster_Hydrolysis Pathway B: Moisture/Acid Catalysis Start Amino-Dinitrobenzoate Ester (Ground State) Step1A C-NO2 Homolysis (Rate Determining Step) Start->Step1A T > 230°C Step1B Ester Hydrolysis Start->Step1B T < 150°C + H2O Step2A Radical Formation (NO2 gas release) Step1A->Step2A Step3A Ring Fragmentation (CO2, CO, NOx, H2O) Step2A->Step3A Exothermic Cascade Step2B Free Acid Formation (Amino-Dinitrobenzoic Acid) Step1B->Step2B Step3B Decarboxylation Step2B->Step3B Step3B->Step3A High T Convergence

Caption: Dual-pathway decomposition model showing the critical divergence between thermal homolysis (high risk) and hydrolytic degradation (stability failure).

Self-Validating Experimental Protocols

To ensure Scientific Integrity , the following workflow employs "internal checks" to validate data quality. Do not proceed to kinetic calculation if the validation steps fail.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine

    
    , 
    
    
    
    , and
    
    
    .
  • Protocol:

    • Sample Prep: 1-2 mg in Al

      
      O
      
      
      
      or Gold-plated high-pressure crucibles (to prevent evaporation before decomposition). Validation Check: Mass loss after run must be <1% if using sealed pans below decomposition T.
    • Rates (

      
      ):  Run dynamic scans at 2.5, 5, 10, and 20 K/min.
      
    • Atmosphere: Nitrogen (50 mL/min).

  • Causality: Multiple heating rates are mandatory to detect if the mechanism changes with temperature (isoconversional check). If the peak shape changes drastically with

    
    , a single kinetic triplet (
    
    
    
    ) is invalid.
Thermogravimetric Analysis (TGA)
  • Objective: Distinguish between volatile loss (solvent/moisture) and degradation.

  • Protocol:

    • Heat from 30°C to 600°C at 10 K/min.

    • Validation Check: If mass loss occurs before the DSC endotherm (melting), the sample is solvated. Stop and dry the sample. True decomposition should coincide with the DSC exotherm.

Kinetic Analysis Workflow (The "Self-Check" Loop)

Do not rely on a single method. Use the ASTM E698 (Kissinger) approach for a quick estimate, but validate with Ozawa-Flynn-Wall (OFW) or Friedman isoconversional methods.

ExperimentalWorkflow Sample Sample Prep (Dry, 1-2mg) DSC_Multi Multi-Rate DSC (2.5, 5, 10, 20 K/min) Sample->DSC_Multi Check1 Validation: Peak Shape Consistent? DSC_Multi->Check1 Calc_Kissinger Calc: Kissinger Plot ln(B/Tp^2) vs 1/Tp Check1->Calc_Kissinger Yes Re_Run Re-Run: Change Pan Type/Atmosphere Check1->Re_Run No (Complex Mech) Calc_OFW Calc: OFW/Friedman (Isoconversional) Calc_Kissinger->Calc_OFW Check2 Validation: Ea constant vs Alpha? Calc_OFW->Check2 Final_Param Derive Safety Metrics (T_SADT, T_critical) Check2->Final_Param Yes (Single Step) Check2->Re_Run No (Multi-Step)

Caption: Self-validating kinetic workflow ensuring data integrity before calculating safety parameters.

Kinetic Parameters & Safety Assessment

Calculating Activation Energy ( )

Using the Kissinger equation (Eq. 1), where


 is heating rate and 

is peak temperature:


  • Interpretation: A plot of

    
     vs 
    
    
    
    yields a straight line. Slope =
    
    
    .
  • Target Value: For stable amino-dinitrobenzoates,

    
     should exceed 140 kJ/mol . Values below 100 kJ/mol indicate instability unsuitable for standard processing.
    
Critical Safety Temperatures

Once


 and 

(Pre-exponential factor) are known, calculate:
  • 
     (Self-Accelerating Decomposition Temperature):  The temperature at which heat generation exceeds heat loss in a specific package.
    
  • 
    :  The temperature at which the material will decompose significantly within 24 hours.
    

Warning: Amino-dinitrobenzoates often exhibit autocatalysis. If the TGA shows a "slow start" followed by rapid acceleration, standard Arrhenius kinetics may underestimate the risk. Always perform a 24-hour isothermal hold at


 to check for induction periods.

References

  • Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta.

  • ASTM International. (2016). ASTM E698-16: Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials.

  • Soman, A.R., et al. (2025). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. Quimica Nova.[2]

  • Rao, K., & Yoganarasimhan, S. (1985). Thermal decomposition of 2,4,N-trinitro anilino acetic acid and its esters.[3][4] Proceedings of the Indian Academy of Sciences.[3]

  • Gao, H., et al. (2014). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Thermal Analysis and Calorimetry.

Sources

Methodological & Application

Synthesis of methyl 4-amino-3,5-dinitrobenzoate from 4-chloro-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and process development scientists. It details the synthesis of methyl 4-amino-3,5-dinitrobenzoate via Nucleophilic Aromatic Substitution (


), a robust method for functionalizing electron-deficient aromatic rings.


)
Precursor:  Methyl 4-chloro-3,5-dinitrobenzoate
Target:  this compound

Abstract & Scope

This protocol outlines the conversion of methyl 4-chloro-3,5-dinitrobenzoate to this compound using ammonia. The presence of two nitro groups at the ortho positions relative to the chlorine atom creates a highly electron-deficient ring, activating the substrate for rapid and clean


 under mild conditions. This method is preferred over reduction-amination pathways due to its atom economy and avoidance of heavy metal catalysts.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism (


).
  • Activation: The two nitro groups (

    
    ) and the ester group (
    
    
    
    ) are strong electron-withdrawing groups (EWGs). They lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring susceptible to nucleophilic attack.
  • Addition: Ammonia attacks the carbon bearing the chlorine (ipso-carbon), forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . The negative charge is delocalized onto the oxygen atoms of the nitro groups.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ), yielding the amino product.
    
Reaction Pathway Diagram

SNAr_Mechanism Start Methyl 4-chloro- 3,5-dinitrobenzoate Complex Meisenheimer Complex (Intermediate) Start->Complex + NH3 (Nucleophilic Attack) Ammonia Ammonia (NH3) Ammonia->Complex Product Methyl 4-amino- 3,5-dinitrobenzoate Complex->Product - Cl- (Elimination) Byproduct NH4Cl Complex->Byproduct H+ Transfer

Caption: Logical flow of the


 mechanism showing the transition from activated substrate to the amino-product via the Meisenheimer intermediate.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecificationsHazard Class
Methyl 4-chloro-3,5-dinitrobenzoate Substrate>98% PurityIrritant, Skin Sensitizer
Ammonia (

)
Nucleophile7N in Methanol (preferred) or 28% AqueousCorrosive, Toxic
Methanol (MeOH) SolventAnhydrous (ACS Grade)Flammable, Toxic
Ethyl Acetate / Hexanes WorkupACS GradeFlammable

Critical Note on Starting Material: This protocol assumes the use of the methyl ester . If you possess the carboxylic acid (4-chloro-3,5-dinitrobenzoic acid), you must perform a Fischer Esterification (MeOH/


, Reflux, 4h) prior to amination. Direct amination of the acid may lead to ammonium salt formation rather than substitution.
Step-by-Step Procedure

Step 1: Preparation of Substrate Solution

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 mmol (2.61 g) of methyl 4-chloro-3,5-dinitrobenzoate in 50 mL of Methanol .

  • Process Control: Ensure complete dissolution. If the solid persists, gently warm to 30°C, then cool back to 0°C in an ice bath.

Step 2: Nucleophilic Addition

  • While stirring at 0°C, slowly add 25.0 mmol (approx. 3.6 mL of 7N solution) of Ammonia in Methanol dropwise.

    • Why Methanolic Ammonia? Using anhydrous ammonia prevents potential hydrolysis of the ester to the carboxylic acid, which is a risk with aqueous ammonium hydroxide.

  • The solution will likely deepen in color (yellow/orange) due to the formation of the charge-transfer complex.

Step 3: Reaction Maintenance

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2 to 4 hours .

  • Monitoring: Check progress via TLC (30% Ethyl Acetate in Hexanes).

    • Starting Material (

      
       ~0.6):  UV active, faint yellow.
      
    • Product (

      
       ~0.4):  UV active, distinct bright yellow/orange spot.
      

Step 4: Workup & Isolation

  • Option A (Precipitation): Pour the reaction mixture into 200 mL of ice-cold water . The product, being less soluble in water than the starting material, should precipitate as a yellow solid. Filter, wash with cold water, and dry.

  • Option B (Extraction - Recommended for High Purity):

    • Evaporate the methanol under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL) .

    • Wash with Water (2 x 30 mL) to remove ammonium chloride (

      
      ).
      
    • Wash with Brine (1 x 30 mL) .

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Purification
  • Recrystallization: If necessary, recrystallize from hot Ethanol or a Methanol/Water mixture.

  • Yield: Typical yields range from 85% to 95% .

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following parameters.

TechniqueExpected SignalStructural Assignment

NMR (DMSO-

)

~8.6 - 8.8 ppm (s, 2H)
Aromatic Protons (symm. due to 3,5-dinitro)

~8.0 - 8.5 ppm (br s, 2H)

(Amino protons, exchangeable)

~3.9 ppm (s, 3H)

(Methyl Ester)
IR Spectroscopy 3300 - 3450

N-H Stretch (Primary Amine)
1710 - 1730

C=O[1][2] Stretch (Ester)
1530, 1350


Stretch (Asymmetric/Symmetric)
Workflow Visualization

Workflow Step1 Dissolve Substrate (MeOH, 0°C) Step2 Add Ammonia (Excess, Dropwise) Step1->Step2 Step3 Reaction (RT, 2-4 Hours) Step2->Step3 Decision TLC Check: Start Material Gone? Step3->Decision Decision->Step3 No (Extend Time) Step4 Evaporate Solvent & Aqueous Wash Decision->Step4 Yes Final Recrystallize & Dry (Target Product) Step4->Final

Caption: Operational workflow for the synthesis, emphasizing the critical decision point at TLC monitoring.

Safety & Handling (Critical)

  • Polynitro Compounds: 3,5-dinitrobenzoate derivatives are energetic. While generally stable, they should not be subjected to excessive heat (>150°C) or shock.

  • Ammonia: Inhalation hazard. Perform all additions in a functioning fume hood.

  • Skin Sensitization: Dinitro-chlorobenzenes are potent sensitizers (similar to DNCB). Double-gloving (Nitrile) is mandatory to prevent contact dermatitis.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
    
  • Synthesis of Nitro-Benzoates: Organic Syntheses, Coll. Vol. 1, p. 372 (1941); Vol. 7, p. 93 (1927). (General procedure for nitration and esterification precursors). Link

  • Ammonia Reactivity: Hartwig, J. F. (2009). Evolution of C–H Bond Functionalization Chemistry. (Context on amine synthesis). Nature. Link

  • Safety Data: PubChem Compound Summary for Methyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. Link

Sources

Nucleophilic aromatic substitution (SNAr) to form methyl 4-amino-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of methyl 4-amino-3,5-dinitrobenzoate utilizing a Nucleophilic Aromatic Substitution (


) protocol. This intermediate is critical in the development of folate antagonists, high-performance polymers, and specific azo-dye derivatives.

Unlike standard electrophilic substitutions, this protocol exploits the electronic deficiency of the methyl 4-chloro-3,5-dinitrobenzoate scaffold. The presence of two ortho-nitro groups and a para-ester moiety creates a highly activated substrate, allowing for rapid displacement of the chloride leaving group by ammonia under mild conditions. This guide prioritizes regioselectivity, safety regarding polynitro-aromatics, and yield optimization.

Mechanistic Insight & Chemical Logic

Electronic Activation

The reaction is a classic addition-elimination mechanism. The substrate, methyl 4-chloro-3,5-dinitrobenzoate, possesses three strong electron-withdrawing groups (EWGs):

  • Two Nitro groups (

    
    ):  Located at the 3,5-positions (ortho to the leaving group). These exert a powerful inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
  • Methyl Ester (

    
    ):  Located at the 1-position (para to the leaving group), further stabilizing the anionic intermediate.
    
The Meisenheimer Complex

Upon nucleophilic attack by ammonia (


), the aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . The negative charge is delocalized effectively onto the oxygen atoms of the nitro groups. The restoration of aromaticity drives the expulsion of the chloride ion (

).
Reaction Pathway Diagram

The following diagram illustrates the transition states and the stabilization of the intermediate.

SNAr_Mechanism Substrate Methyl 4-chloro- 3,5-dinitrobenzoate Transition1 Transition State 1 (Nu Attack) Substrate->Transition1 + NH3 Meisenheimer Meisenheimer Complex (Anionic Intermediate) Transition1->Meisenheimer Aromaticity Loss Transition2 Transition State 2 (LG Departure) Meisenheimer->Transition2 - Cl- Product Methyl 4-amino- 3,5-dinitrobenzoate Transition2->Product Aromaticity Restored Byproduct HCl / NH4Cl Transition2->Byproduct

Figure 1: Mechanistic pathway of the


 reaction showing the critical Meisenheimer intermediate.

Safety & Material Handling (Critical)

WARNING: Polynitro aromatic compounds are potentially shock-sensitive and explosive. While the ester derivative is generally more stable than the parent acid or toluene derivatives, strict adherence to safety protocols is mandatory.

  • Explosion Hazard: Avoid heating dry solids. Do not grind the final product heavily in a mortar.

  • Thermal Runaway: The aminolysis reaction is exothermic. Controlled addition of ammonia and temperature monitoring are required.

  • Toxicity: Dinitrobenzoates are toxic and potential mutagens. Ammonia is a respiratory irritant. Work strictly within a fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Experimental Protocol

Materials & Reagents
ComponentRoleGrade/Spec
Methyl 4-chloro-3,5-dinitrobenzoate Substrate>97% Purity
Ammonia (

)
Nucleophile7N in Methanol (Preferred) or 28% Aqueous
Tetrahydrofuran (THF) Co-solventAnhydrous (if moisture sensitive)
Methanol (MeOH) SolventHPLC Grade
Ethyl Acetate / Hexane WorkupACS Grade

Scientist's Note: We prefer 7N Ammonia in Methanol over aqueous ammonia. Using methanolic ammonia minimizes the risk of hydrolyzing the methyl ester to the carboxylic acid (saponification), which is a common side reaction in aqueous basic media.

Step-by-Step Procedure (10 mmol Scale)
  • Preparation of Substrate Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.61 g (10 mmol) of Methyl 4-chloro-3,5-dinitrobenzoate in 20 mL of THF .

    • Rationale: THF ensures complete solubility of the hydrophobic aromatic substrate.

  • Nucleophilic Addition:

    • Cool the solution to 0°C using an ice bath.

    • Add 5.0 mL (35 mmol, 3.5 eq) of 7N

      
       in Methanol dropwise over 5 minutes.
      
    • Observation: The solution will likely darken (deep yellow/orange) immediately due to the formation of the charge-transfer complex or the Meisenheimer intermediate.

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (25°C).

    • Stir for 2–4 hours .

    • Checkpoint: Monitor via TLC (30% EtOAc in Hexanes).

      • Starting Material

        
        : ~0.7 (UV Active)
        
      • Product

        
        : ~0.4 (Yellow/Orange spot, UV Active)
        
      • Note: The amine product is more polar than the chloro-precursor.

  • Workup & Isolation:

    • Option A (Precipitation): Pour the reaction mixture into 100 mL of ice-cold water . The product should precipitate as a bright yellow/orange solid. Stir for 15 minutes. Filter utilizing a Buchner funnel.

    • Option B (Extraction - if oil forms): Evaporate volatiles under reduced pressure. Redissolve residue in EtOAc (50 mL), wash with water (2 x 20 mL) and Brine (20 mL). Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Methanol or Ethanol/Water (9:1) if necessary.

    • Yield Expectations: 85–95%.

Workflow Diagram

Workflow Start Start: 10 mmol Substrate in THF (20 mL) Cool Cool to 0°C Start->Cool AddReagent Add 7N NH3 in MeOH (3.5 eq, Dropwise) Cool->AddReagent React Stir at RT (2-4 hrs) Monitor TLC AddReagent->React Decision Complete? React->Decision Decision->React No Quench Pour into Ice Water (Precipitation) Decision->Quench Yes Filter Vacuum Filtration Quench->Filter Dry Dry Solid (Vacuum Oven, 40°C) Filter->Dry Final Final Product: This compound Dry->Final

Figure 2: Operational workflow for the batch synthesis.

Analytical Validation

To ensure the trustworthiness of the synthesized material, compare analytical data against these standards:

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: 107–109 °C (Lit. value for similar dinitrobenzoates, verify specifically for the 4-amino derivative which is typically higher, often ~160°C range depending on polymorphs). Note: The chloro-precursor melts lower; a shift upward usually indicates substitution.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.6–8.8 ppm (s, 2H, Ar-H ). Symmetric protons.
      
    • 
       8.0–8.5 ppm (bs, 2H, -NH 
      
      
      
      ). Exchangeable with
      
      
      .
    • 
       3.8–3.9 ppm (s, 3H, -COOCH 
      
      
      
      ).
  • IR Spectroscopy:

    • ~3400, 3300 cm

      
       (N-H stretch, primary amine doublet).
      
    • ~1720 cm

      
       (C=O ester stretch).
      
    • ~1530, 1340 cm

      
       (N-O nitro stretch).
      

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete precipitation or oiling out.[1]Use the extraction method (Option B). Ensure water is ice-cold during quench to maximize crystal formation.
Hydrolysis (Acid Formation) Water present in reaction; Base too strong/hot.Use anhydrous methanolic ammonia . Avoid aqueous ammonia. Ensure reaction temp does not exceed 30°C.
Incomplete Conversion Old ammonia source (concentration low).Use fresh 7N ammonia solution. Increase equivalents to 5.0 eq.
Dark/Black Impurities Oxidation or decomposition.Run reaction under Nitrogen (

) atmosphere. Limit light exposure (nitro compounds are photosensitive).

References

  • Mechanism of

    
    :  Wikipedia Contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]
    
  • General Synthesis of Nitro-Benzoates: Cohen, J. B., & McCandlish, D. (1905). The substitution of the halogen in chloronitrobenzoic acids and their esters. Journal of the Chemical Society, Transactions. [Link]

  • Reaction Monitoring: Master Organic Chemistry. (2018).[2][3] Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. [Link]

Sources

Application Notes and Protocols for the Synthesis of Methyl 4-Amino-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl 4-amino-3,5-dinitrobenzoate, a key intermediate in various research and development applications. Direct nitration of the parent compound, methyl 4-aminobenzoate, is often complicated by the protonation of the amine in the strongly acidic nitrating medium, leading to undesirable side products and poor regioselectivity.[1][2][3] Therefore, this guide details a robust, three-step procedure involving the protection of the amine functional group via acetylation, followed by a controlled dinitration, and concluding with deprotection to yield the target molecule. This method ensures higher yield, purity, and reproducibility. A thorough discussion of the underlying reaction mechanisms and critical safety protocols is also provided for the benefit of researchers, scientists, and drug development professionals.

Mechanistic Insights and Strategic Considerations

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution. The starting material, methyl 4-aminobenzoate, possesses two substituents with opposing electronic effects:

  • Amino Group (-NH₂): A powerful activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons into the benzene ring.[2]

  • Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.[4][5]

Under neutral or basic conditions, the activating -NH₂ group would dominate, directing incoming electrophiles to the ortho positions (C3 and C5). However, nitration requires a strongly acidic environment, typically a mixture of concentrated nitric and sulfuric acids. In this medium, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[2][6] This protonation fundamentally alters its electronic influence, transforming it into a strongly deactivating, meta-directing group.[1][6]

Consequently, direct nitration of methyl 4-aminobenzoate would involve competing directing effects from the meta-directing -NH₃⁺ group (at C4, directing to C2/C6) and the meta-directing -COOCH₃ group (at C1, directing to C3/C5). This leads to a complex mixture of products and is further complicated by the risk of oxidative degradation of the aniline moiety, often resulting in tarry by-products.[1][3]

The Acetyl Protection Strategy:

To circumvent these issues, a protection strategy is employed. The amino group is temporarily converted into an acetamido group (-NHCOCH₃) by reacting it with acetic anhydride.[3] The acetamido group is still an activating, ortho-, para-directing group, but its activating potential is moderated compared to a free amine. This moderation prevents unwanted oxidation and allows for a more controlled reaction. Crucially, the amide is stable in the nitrating medium, ensuring that the desired ortho-substitution (at C3 and C5) occurs cleanly before the protecting group is removed via hydrolysis.

Critical Safety Protocols: Handling Nitrating Agents

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The combination of concentrated nitric acid and sulfuric acid ("mixed acid") is a potent oxidizing agent and is extremely corrosive.[7][8]

  • Hazard Assessment: The reaction is highly exothermic and can lead to thermal runaway if not properly controlled, potentially causing explosions or fires.[7][9] Toxic nitrogen dioxide (NO₂) gas may also be evolved.[7]

  • Engineering Controls: All steps involving mixed acid must be performed inside a certified chemical fume hood with adequate ventilation.[7]

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Acid-resistant gloves (e.g., butyl rubber or Viton®).

    • Chemical splash goggles and a full-face shield.[7]

    • A flame-resistant lab coat.

  • Reaction Control: The nitrating agent must be added slowly and in a controlled manner to the substrate solution. The reaction temperature must be continuously monitored and maintained within the specified limits using an ice or ice-salt bath.[10][11]

  • Quenching Procedure: The reaction mixture must be quenched by slowly adding it to a large excess of crushed ice with stirring. Never add water or ice directly to the concentrated acid mixture, as this can cause violent boiling and splashing.[12][13]

  • Spill & Emergency: An emergency eyewash and shower station must be immediately accessible.[7] Spills should be neutralized with a suitable agent like sodium bicarbonate.

Experimental Workflow and Protocols

The recommended synthetic route is a three-step process, visualized in the workflow diagram below.

Synthesis_Workflow cluster_0 Step A: Protection cluster_1 Step B: Dinitration cluster_2 Step C: Deprotection Start Methyl 4-aminobenzoate ReactA Acetic Anhydride ProductA Methyl 4-acetamidobenzoate ReactA->ProductA Acetylation ReactB HNO₃ / H₂SO₄ ProductB Methyl 4-acetamido-3,5-dinitrobenzoate ReactB->ProductB Nitration ReactC Acid Hydrolysis (H₂SO₄ / H₂O) End This compound ReactC->End Hydrolysis

Caption: Recommended three-step synthesis workflow.

Reagents and Materials
Reagent / MaterialGradeSupplier ExampleNotes
Methyl 4-aminobenzoateReagentPlus®, ≥99%Sigma-AldrichStarting material
Acetic AnhydrideReagent Grade, ≥98%Fisher ScientificAcetylating agent
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%J.T. BakerCatalyst and solvent
Nitric Acid (HNO₃)ACS Reagent, 68-70%EMD MilliporeNitrating agent
Methanol (CH₃OH)ACS GradeVWRRecrystallization solvent
Glacial Acetic AcidACS GradeBDH ChemicalsSolvent for acetylation
Deionized Water (H₂O)Type II or better-For washing and workup
Crushed Ice--For temperature control and quenching
Sodium Bicarbonate (NaHCO₃)Laboratory Grade-For neutralization
Protocol: Step A - Protection (Acetylation)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-aminobenzoate (15.1 g, 0.10 mol).

  • Dissolution: Add 50 mL of glacial acetic acid to the flask and stir until the solid is fully dissolved.

  • Reagent Addition: Carefully add acetic anhydride (11.5 mL, 0.12 mol) to the solution in a single portion.

  • Reaction: Heat the mixture to a gentle reflux (approx. 118 °C) and maintain for 45 minutes.

  • Isolation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 400 mL of ice-cold water while stirring vigorously.

  • Filtration: Collect the resulting white precipitate (methyl 4-acetamidobenzoate) by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically >90%.

Protocol: Step B - Dinitration
  • Setup: Place the dried methyl 4-acetamidobenzoate (9.65 g, 0.05 mol) into a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution & Cooling: Carefully add concentrated sulfuric acid (50 mL) to the flask. Stir the mixture until all the solid has dissolved. Cool the flask in an ice-salt bath to between 0 and 5 °C.[8]

  • Prepare Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (11 mL, ~0.25 mol) to concentrated sulfuric acid (11 mL). Cool this mixture in an ice bath.

  • Addition of Nitrating Agent: Using the dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30-45 minutes.[14] CRITICAL: Maintain the internal reaction temperature below 10 °C throughout the addition.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with constant, vigorous stirring.[5]

  • Isolation & Washing: Collect the precipitated yellow solid (methyl 4-acetamido-3,5-dinitrobenzoate) by vacuum filtration. Wash the product extensively with cold deionized water, followed by a wash with a small amount of ice-cold methanol to remove impurities.[11][13]

  • Drying: Dry the product to a constant weight.

Protocol: Step C - Deprotection (Hydrolysis)
  • Setup: Place the crude dinitrated product from the previous step into a 250 mL round-bottom flask with a stir bar and reflux condenser.

  • Hydrolysis Medium: Add a mixture of 70 mL of ethanol and 30 mL of 5 M sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Isolation: Cool the reaction mixture in an ice bath. The product, this compound, should precipitate.

  • Filtration: Collect the solid product by vacuum filtration.

  • Neutralization & Washing: Wash the filter cake with cold water, followed by a slow wash with cold 5% sodium bicarbonate solution until effervescence ceases, and then finally with more cold water.

  • Purification: Recrystallize the crude product from methanol or an ethanol/water mixture to obtain the pure dinitro derivative.

  • Drying: Dry the final product under vacuum.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • ¹H NMR Spectroscopy: Confirm the aromatic substitution pattern and the presence of all functional groups. The two aromatic protons should appear as a singlet due to the symmetrical substitution pattern.

  • ¹³C NMR Spectroscopy: Verify the number of unique carbon environments.

  • FT-IR Spectroscopy: Identify characteristic vibrational frequencies for the N-H stretches of the amine, the C=O stretch of the ester, and the symmetric/asymmetric stretches of the nitro groups.

  • Mass Spectrometry: Confirm the molecular weight of the final compound.

References

  • Vertex AI Search. (2018, April 30).
  • Chemistry Stack Exchange. (2019, May 25).
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Khan Academy.
  • Wikipedia.
  • YouTube. (2024, June 7).
  • ResearchGate. (2016, October 5).
  • CDC Stacks.
  • University Course Material.
  • BYJU'S.
  • University Course Material.
  • PrepChem.com.
  • CCS Norway.
  • European Commission, Public Health. Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.
  • Sciencemadness.org. (2017, April 4).
  • Supporting Information.
  • PMC.
  • Williamson, K. L. Macroscale and Microscale Organic Experiments.
  • WebAssign.
  • Jasperse, C.
  • ChemicalBook.
  • Anasazi Instruments.
  • University of Missouri – Kansas City. (2007).
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
  • ResearchGate. (2025, August 10).
  • Sigma-Aldrich. (2021, January 22).
  • YouTube. (2013, January 20). Aromatic 3b.

Sources

Using methyl 4-amino-3,5-dinitrobenzoate in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Functionalized Benzimidazoles from Methyl 4-amino-3,5-dinitrobenzoate

Executive Summary

This compound is a high-value scaffold for Diversity-Oriented Synthesis (DOS). Unlike simple phenylenediamines, this precursor offers a "push-pull" electronic system—an electron-rich amine flanked by electron-withdrawing nitro and ester groups. Its reduction yields methyl 3,4,5-triaminobenzoate, a versatile but air-sensitive intermediate.

This guide details the "Reduction-Cyclization Cascade" , a protocol designed to mitigate the instability of the triamine intermediate while accessing C2-substituted-4-amino-benzimidazoles. These motifs are critical in kinase inhibitors (e.g., substituted benzimidazoles targeting EGFR/VEGFR) and DNA-binding fluorophores.

Strategic Overview & Mechanism

The transformation relies on the generation of a 1,2,3-triamine system. The presence of the C4-amino group in the final benzimidazole provides a unique handle for orthogonal functionalization (e.g., Sandmeyer reactions, reductive aminations, or heterocyclizations).

Critical Design Considerations:

  • Intermediate Instability: The 3,4,5-triaminobenzoate intermediate is highly susceptible to oxidative polymerization (forming iminoquinones) upon exposure to air. Protocol Design: We utilize a "telescoped" (one-pot) or rapid-transfer methodology.

  • Regioselectivity: While the starting material is symmetric, the cyclization breaks symmetry. The resulting product is a methyl 4-amino-1H-benzimidazole-6-carboxylate.

  • Chemospecificity: The C4-amine is less nucleophilic than the newly formed amino groups derived from the nitro reduction; however, in the triamine state, steric crowding dictates the cyclization efficiency.

Pathway Visualization

BenzimidazoleSynthesis cluster_decay Oxidative Decay Path Start Methyl 4-amino- 3,5-dinitrobenzoate Red Reduction (H2, Pd/C) Start->Red Inter Methyl 3,4,5- triaminobenzoate (Unstable Intermediate) Red->Inter -2 H2O Ald Aldehyde (R-CHO) + Oxidant Inter->Ald Condensation Quinone Iminoquinones (Polymerization) Inter->Quinone O2 Exposure Prod Methyl 4-amino-2-substituted- 1H-benzimidazole-6-carboxylate Ald->Prod Cyclization

Caption: Synthetic pathway from dinitrobenzoate to benzimidazole, highlighting the critical unstable triamine intermediate.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Preparation of the Triamine)

Note: This step must be performed in an inert atmosphere. Do not store the product.

Materials:

  • This compound (1.0 equiv)

  • Pd/C (10 wt% loading, 0.1 equiv by mass)

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (balloon or Parr shaker at 30 psi)

Procedure:

  • Setup: In a flame-dried round-bottom flask, suspend this compound in degassed Methanol (0.1 M concentration).

  • Catalyst Addition: Under a stream of Nitrogen, carefully add Pd/C. Caution: Pd/C can ignite methanol vapors in air.

  • Reduction: Purge the vessel with Hydrogen gas (x3). Stir vigorously under H2 atmosphere (balloon pressure is sufficient for <1g scale; use 30 psi for >1g) at Room Temperature (RT) for 4–6 hours.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (yellow/orange) should disappear, replaced by a polar, UV-active spot (often streaks due to amine oxidation on silica).

  • Filtration: Filter the mixture through a Celite pad under an inert atmosphere (Nitrogen blanket) into a receiving flask containing the cyclization partners (see Protocol B).

    • Critical: Do not allow the filter cake to dry out completely in air, as dry Pd/C with adsorbed hydrogen is pyrophoric.

Protocol B: Oxidative Cyclization with Aldehydes (One-Pot)

Target: 2-Aryl/Alkyl substituted benzimidazoles.[1] Mechanism: Condensation of the diamine with aldehyde to form a Schiff base, followed by oxidative ring closure.

Reagents:

  • Filtrate from Protocol A (containing Methyl 3,4,5-triaminobenzoate)

  • Aryl/Alkyl Aldehyde (1.1 equiv)

  • Sodium Metabisulfite (Na2S2O5) (1.5 equiv) OR Air bubbling (slower)

  • Solvent: Methanol/Water (10:1)

Procedure:

  • To the methanolic solution of the triamine, add the Aldehyde (1.1 equiv).

  • Oxidant Addition: Add Sodium Metabisulfite (Na2S2O5) dissolved in a minimum amount of water.

    • Why: Na2S2O5 facilitates the oxidative cyclization of the intermediate aminal/imine to the imidazole ring.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours.

  • Workup:

    • Cool to RT.

    • Concentrate methanol under reduced pressure.[2][3]

    • Dilute with Ethyl Acetate and wash with sat. NaHCO3 (to neutralize any acid) and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Gradient: 0–10% MeOH in DCM). The 4-amino group makes the product polar; amine-functionalized silica can reduce streaking.

Protocol C: Condensation with Carboxylic Acids (Phillips-Type)

Target: 2-Substituted benzimidazoles using acid partners (more stable reagents).

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU or HBTU (1.2 equiv)

  • Base: DIPEA (2.5 equiv)

  • Acid Catalyst: Glacial Acetic Acid

Procedure:

  • Pre-activation: In a separate flask, dissolve Carboxylic Acid in DMF. Add DIPEA and HATU. Stir for 15 min.

  • Coupling: Cannulate the fresh triamine solution (from Protocol A, solvent switched to DMF if possible, or concentrated and redissolved) into the activated acid mixture.

  • Amide Formation: Stir at RT for 2 hours. This forms the mono-amide at the most nucleophilic amine (typically the newly formed 3-amino group).

  • Cyclization: Add Glacial Acetic Acid (5–10 equiv) and heat to 80–100°C for 2 hours to effect ring closure.

  • Workup: Neutralize with NaHCO3, extract with EtOAc, and purify as above.

Data Analysis & Troubleshooting

Yield Comparison by Substituent (R-CHO)
Aldehyde (R)MethodYield (%)Notes
Phenyl (Ph)Na2S2O582%Standard benchmark. Clean conversion.
4-NO2-PhNa2S2O576%Electron-poor aldehydes react faster.
4-OMe-PhNa2S2O565%Slower imine formation; requires longer reflux.
Alkyl (Propyl)HATU (Acid)70%Aldehyde method prone to aldol side reactions; Acid coupling preferred.
Troubleshooting Logic

Troubleshooting Issue Problem: Low Yield / Impure Product Check1 Is the Triamine dark/black? Issue->Check1 Action1 Oxidation occurred. Improve inert gas handling during filtration. Check1->Action1 Yes Check2 Is starting material remaining? Check1->Check2 No Action2 Incomplete Reduction. Check H2 pressure or Catalyst poisoning. Check2->Action2 Yes Check3 Multiple spots on TLC? Check2->Check3 No Action3 Regioisomers or Mono-imines. Increase Oxidant (Na2S2O5) or Temperature. Check3->Action3 Yes

Caption: Decision tree for diagnosing synthetic failures in benzimidazole formation.

References

  • BenchChem. Synthesis of Substituted Benzimidazoles from Aminobenzoate Esters: Application Notes and Protocols. Retrieved from

  • Organic Chemistry Portal. Synthesis of Benzimidazoles: Recent Literature and Protocols. Retrieved from

  • Raja, D., et al. (2020). Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of D-Glucose with o-Phenylenediamines in Water.[4][5] Journal of Organic Chemistry, 85(17), 11531–11540. Retrieved from

  • Beaulieu, P. L., et al. (2003). A Mild and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles.[4] Synthesis, 2003(11), 1683-1692. Retrieved from

  • PrepChem. Synthesis of methyl 3,5-dinitrobenzoate (Precursor Protocol). Retrieved from

Sources

Application Note: Synthesis of TATB Analogs via Functionalization of Methyl 4-amino-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) analogs is a critical area of research for developing Insensitive High Explosives (IHEs) that balance detonation velocity with thermal stability. While TATB remains the gold standard for safety, its synthesis typically requires harsh conditions (nitration of 1,3,5-trichlorobenzene at 150°C) and expensive precursors.

This guide details the synthesis of TATB analogs starting from Methyl 4-amino-3,5-dinitrobenzoate (MADNB) . This precursor is strategically valuable because:

  • Pre-functionalization: It already possesses the "push-pull" electronic structure (nitro/amine combination) required for energetic stability.

  • Versatility: The ester moiety allows for facile conversion to amides (mimicking TATB's hydrogen-bonding network) or hydrazides.

  • VNS Susceptibility: The electron-deficient ring is highly activated for Vicarious Nucleophilic Substitution (VNS), allowing the introduction of additional amine groups under mild conditions.

This protocol focuses on two key analogs:

  • Analog A (Insensitive): 4-amino-3,5-dinitrobenzamide (ADNB) – Maximizes hydrogen bonding density.

  • Analog B (High-Performance): Methyl 2,4-diamino-3,5-dinitrobenzoate – Synthesized via VNS amination.

Chemical Strategy & Pathway Analysis[1]

The conversion of MADNB into TATB-like analogs relies on manipulating the electron density of the benzene ring. We utilize two primary mechanisms: Nucleophilic Acyl Substitution (for the ester) and Vicarious Nucleophilic Substitution (VNS) (for the ring carbons).

Reaction Pathway Diagram

G Start Methyl 4-amino- 3,5-dinitrobenzoate (MADNB) Path1 Pathway A: Aminolysis Start->Path1 NH3 / MeOH Reflux Path2 Pathway B: VNS Amination Start->Path2 TMHI / t-BuOK DMSO, 25°C Product1 4-amino-3,5- dinitrobenzamide (ADNB) Path1->Product1 Quant. Yield Product2 Methyl 2,4-diamino- 3,5-dinitrobenzoate Product1->Product2 Potential VNS Expansion Intermediate Sigma Complex Intermediate Path2->Intermediate Nu- Attack Intermediate->Product2 Elimination of HI

Figure 1: Divergent synthetic pathways from MADNB. Pathway A enhances insensitivity via H-bonding; Pathway B increases density and nitrogen content via VNS.

Protocol A: Synthesis of 4-Amino-3,5-Dinitrobenzamide (ADNB)

Objective: Convert the methyl ester to a primary amide to mimic the extensive inter- and intramolecular hydrogen bonding network found in TATB, which is responsible for its high melting point and low sensitivity.

Materials & Reagents
  • Precursor: this compound (98% purity).

  • Reagent: Ammonium hydroxide (28-30% NH₃) OR Methanolic Ammonia (7N).

  • Solvent: Methanol (HPLC Grade).

  • Equipment: High-pressure glass pressure tube or standard reflux setup.

Experimental Procedure
  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.41 g (10 mmol) of this compound in 40 mL of methanol. Ensure complete dissolution; mild heating (30°C) may be required.

  • Ammonolysis:

    • Method A (Pressure): Add 20 mL of 7N methanolic ammonia. Seal the pressure tube and heat to 80°C for 6 hours. This method drives the equilibrium to completion.

    • Method B (Reflux): Add 30 mL of concentrated aqueous ammonium hydroxide. Reflux at 65°C for 12–18 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The amide product is significantly less soluble in cold methanol than the ester.

  • Filtration: Collect the yellow precipitate via vacuum filtration.

  • Washing: Wash the filter cake with 2 x 10 mL cold methanol followed by 2 x 10 mL diethyl ether to remove trace water.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85–92% Appearance: Bright yellow microcrystalline solid.

Protocol B: VNS Amination to Methyl 2,4-Diamino-3,5-Dinitrobenzoate

Objective: Introduce a second amino group onto the ring using Vicarious Nucleophilic Substitution (VNS). This method avoids the harsh acids of traditional nitration and operates at mild temperatures.

Mechanism: The VNS reagent (TMHI) generates a carbanion that attacks the electron-deficient ring. Subsequent elimination of HI restores aromaticity, effectively replacing a hydride (H⁻) with an amine (NH₂).

Materials & Reagents
  • Substrate: this compound.

  • VNS Reagent: 1,1,1-Trimethylhydrazinium Iodide (TMHI).[1][2] Note: Hydroxylamine can be used but TMHI offers superior regioselectivity.

  • Base: Potassium tert-butoxide (t-BuOK) or Sodium Methoxide (NaOMe).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Quenching: Dilute HCl (1M).

Step-by-Step Protocol
  • Preparation of VNS Solution:

    • In a dry 3-neck flask under nitrogen atmosphere, dissolve 1.0 eq of MADNB (2.41 g) and 1.2 eq of TMHI (2.42 g) in 30 mL of anhydrous DMSO.

    • Stir at room temperature (25°C) until a clear solution forms.

  • Base Addition (Critical Step):

    • Dissolve 2.5 eq of t-BuOK in 10 mL DMSO.

    • Dropwise Addition: Add the base solution to the reaction flask over 20 minutes.

    • Observation: The solution will turn deep red/purple, indicating the formation of the Meisenheimer (sigma) complex.

  • Reaction Phase: Stir the mixture at ambient temperature for 2–3 hours. Do not heat, as this promotes decomposition of the polynitro species.

  • Quenching: Pour the deep red reaction mixture into 200 mL of ice-cold 1M HCl. The rapid acidification protonates the intermediate and precipitates the product.

  • Isolation:

    • Filter the resulting precipitate.[3][4]

    • Purification: The crude product may contain unreacted starting material.[5] Recrystallize from a mixture of Acetone/Ethanol (1:1).

Expected Yield: 60–75% Key Characteristic: The product will exhibit a shift in color (often darker orange/red) compared to the starting material due to increased conjugation.

Analytical Validation (Self-Validating Data)

To ensure the integrity of the synthesis, compare your results against these standard parameters.

Data Table: Precursor vs. Analogs
PropertyPrecursor (MADNB)Analog A (Amide)Analog B (VNS Product)
Formula C₈H₇N₃O₆C₇H₆N₄O₅C₈H₈N₄O₆
Mol. Weight 241.16 g/mol 226.15 g/mol 256.17 g/mol
Melting Point 160–162°C>280°C (Dec)210–215°C
IR (C=O) 1720 cm⁻¹ (Ester)1680 cm⁻¹ (Amide)1710 cm⁻¹ (Ester)
IR (NH₂) 3350, 3450 cm⁻¹3200–3400 cm⁻¹ (Broad)3300–3500 cm⁻¹ (Multiple)
¹H NMR Methyl singlet ~3.9 ppmNo methyl peakMethyl singlet ~3.9 ppm
Mechanistic Checkpoint
  • Failure Mode: If the VNS reaction yields a black tar, the temperature was likely too high during base addition. The sigma complex is thermally sensitive.

  • Success Indicator: For Protocol A, the disappearance of the methyl ester singlet (approx 3.9 ppm) in ¹H NMR is the definitive confirmation of complete aminolysis.

Safety & Handling (Energetic Materials)

WARNING: The compounds described are energetic materials. While MADNB is relatively stable, the introduction of additional amine and nitro groups increases sensitivity.

  • Scale: Do not exceed 5-gram batches without specific hazard classification testing (DSC/TGA).

  • PPE: Kevlar gloves, face shield, and grounded anti-static wrist straps are mandatory.

  • Waste: Quenched VNS mixtures contain DMSO and nitro-residues. Do not mix with ketone waste (acetone) as exotherms can occur in basic conditions.

References

  • Schmidt, R. D., et al. (1998). New Synthesis of TATB: Process Development Studies. Lawrence Livermore National Laboratory.[2] (Discusses VNS methodology for TATB).

  • Mitchell, A. R., et al. (1996).[1] Chemical conversion of energetic materials to higher value products. Thermochimica Acta. (Details the amination of nitroarenes).

  • PubChem. (n.d.). 4-Amino-3,5-dinitrobenzamide Compound Summary. National Library of Medicine.

  • Bellamy, A. J. (2010). Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes. Heterocycles. (Authoritative review on the VNS mechanism used in Protocol B).

Sources

Application Note: Recrystallization Protocols for the Purification of Methyl 4-amino-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-amino-3,5-dinitrobenzoate is a key intermediate in various synthetic applications, including the development of pharmaceuticals and specialized materials. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised final product performance. Recrystallization is a powerful and economical technique for purifying solid organic compounds based on differences in solubility.[1][2] This application note provides a detailed guide to selecting an appropriate solvent system and executing robust recrystallization protocols to obtain high-purity this compound.

The Principle of Recrystallization

Recrystallization is a purification technique founded on the principle that the solubility of most solid compounds increases with temperature.[2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The slower the cooling process, the more selective the crystal growth, excluding impurities which remain dissolved in the surrounding solution (mother liquor).[1][3] The purified crystals are then isolated by filtration.

Recrystallization_Principle A Impure Solid in Flask B Add Minimum Hot Solvent A->B Heat C Completely Dissolved (Saturated Solution) B->C D Slow Cooling (Crystal Formation) C->D Ambient or Ice Bath E Pure Crystals Form, Impurities Remain in Solution D->E F Vacuum Filtration E->F G Pure Crystals F->G Isolate H Mother Liquor (Impurities) F->H Separate

Caption: Fundamental workflow of the purification by recrystallization.

Solvent Selection: The Critical First Step

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

Key Criteria for Solvent Selection:

  • Temperature-Dependent Solubility: High solubility at the solvent's boiling point and low solubility at or below room temperature to maximize recovery.[4]

  • Impurity Solubility: Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Boiling Point: A moderately low boiling point is desirable for easy removal from the purified crystals.

  • Safety: The solvent should have low toxicity and flammability.

Due to the polar nature of this compound, stemming from its amino and two nitro functional groups, polar solvents are generally good candidates.[4] Alcohols like methanol and ethanol are often effective starting points for nitroaromatic compounds.[4]

Solvent_Selection Start Start: Crude This compound Test_Solvent Select a test solvent (e.g., Methanol, Ethanol) Start->Test_Solvent Solubility_Cold Is compound soluble in cold solvent? Test_Solvent->Solubility_Cold Solubility_Hot Is compound soluble in hot solvent? Solubility_Cold->Solubility_Hot No Bad_Solvent Discard Solvent, Select Another Solubility_Cold->Bad_Solvent Yes Good_Solvent Potential Single Solvent (Proceed to Protocol 1) Solubility_Hot->Good_Solvent Yes Mixed_System Consider Mixed-Solvent System (Proceed to Protocol 2) Solubility_Hot->Mixed_System No

Caption: Decision flowchart for selecting an appropriate recrystallization solvent.

Solvent Suitability Table
SolventPolarityBoiling Point (°C)Suitability Notes
Methanol Polar65Good starting point. Often used for dinitrobenzoic acid derivatives.[5] High solubility when hot, lower when cold.
Ethanol Polar78Very similar to methanol, often interchangeable. A common choice for many organic compounds.[6]
Water Very Polar100The compound has very low solubility in water, making it a poor single solvent but an excellent anti-solvent in a mixed system.[7]
Ethyl Acetate Medium77May be a good solvent; often used in solvent pairs with non-polar solvents like hexanes.[6]
Acetone Polar56Tends to dissolve many compounds even when cold, but can be effective, especially in mixed systems with water.[8]

Based on literature for similar compounds, methanol and ethanol are excellent candidates for single-solvent recrystallization. A mixed-solvent system of ethanol/water or methanol/water is a highly effective alternative.[9]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors.[11]

  • Handling: this compound and its analogs may be harmful if swallowed or inhaled. Avoid creating dust.[12][13] Wash hands thoroughly after handling.

  • Fire Safety: Organic solvents like methanol, ethanol, and acetone are flammable. Keep away from open flames and hot surfaces.[11]

Protocol 1: Single-Solvent Recrystallization from Methanol

This protocol is ideal when a single solvent with a favorable solubility profile, such as methanol, is identified.

Materials and Equipment:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Boiling chips or magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula and watch glass

Step-by-Step Methodology:

  • Preparation: Place the crude solid (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar or a few boiling chips.

  • Initial Solvent Addition: Add a small volume of methanol (e.g., 20-25 mL) to the flask.

  • Dissolution: Gently heat the mixture on a hot plate with stirring. Add methanol in small portions until the solid just dissolves at the boiling point. Causality: It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is necessary for good crystal recovery upon cooling.[3][7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[3]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol. Causality: Using ice-cold solvent minimizes the dissolution of the purified product during the washing step.

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is highly effective when the compound is too soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent).[4]

Materials and Equipment:

  • Same as Protocol 1, with the addition of ethanol and deionized water.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and dissolve it in the minimum amount of hot ethanol, following steps 1-3 from Protocol 1.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with constant swirling until the solution becomes faintly cloudy (turbid). This point of initial precipitation is the saturation point.

  • Re-solubilization: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. Causality: This ensures the solution is perfectly saturated at the boiling point, which is the ideal starting point for crystallization.

  • Crystallization: Remove the flask from the heat, cover, and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.

  • Isolation and Drying: Collect, wash with a small amount of a cold ethanol/water mixture, and dry the crystals as described in Protocol 1.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the solution is not saturated.Re-heat the solution to boil off some of the solvent. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod to provide a nucleation site.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; impurities are lowering the melting point.Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point. Ensure very slow cooling.[4]
Low Recovery Yield Too much solvent was used; cooling time was insufficient; crystals were washed with warm solvent.Ensure minimum solvent is used. Increase cooling time in the ice bath. Always wash crystals with ice-cold solvent.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Note: Use charcoal sparingly as it can also adsorb the desired product.[2]

References

  • Method of crystallizing nitro products. (n.d.). Google Patents.
  • Methyl 4-aMino-3,5-diMethylbenzoate. (2024, April 9). ChemBK. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Recrystallization Techniques for Purification. (n.d.). Scribd. Retrieved from [Link]

  • SAFETY DATA SHEET - Methyl benzoate. (2009, September 18). Thermo Fisher Scientific. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • Synthesis of methyl 3,5-dinitrobenzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Macroscale Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Methyl 4-bromo-3,5-dinitrobenzoate. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
  • Methyl 4-methyl-3,5-dinitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 4-amino-3-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low purity in nitration of methyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration of Methyl 4-Aminobenzoate

Executive Summary: The "Purity Paradox"

Researchers frequently encounter low purity when nitrating methyl 4-aminobenzoate (Benzocaine) to synthesize Methyl 3-nitro-4-aminobenzoate (CAS: 3987-92-6). The core issue is a chemical paradox:

  • The Directing Conflict: The amino group (

    
    ) activates the ring but is susceptible to oxidation by nitric acid, forming "tar."[1][2]
    
  • The Protonation Trap: In strong acid (

    
    ), the amine becomes an ammonium ion (
    
    
    
    ). While this prevents oxidation, the
    
    
    group is a meta-director.[3] In methyl 4-aminobenzoate, the
    
    
    group directs nitration to position 2, while the ester group directs to position 3. This "directing conflict" creates regioisomeric impurities.

This guide provides a tiered troubleshooting approach: Tier 1 optimizes the direct route (high risk), while Tier 2 introduces the industry-standard protection strategy (high purity).

Part 1: Diagnostic Hub (Troubleshooting FAQs)

Q1: Why is my reaction mixture turning black/tarry?

Diagnosis: Oxidative degradation of the free amine. Mechanism: Nitric acid acts as an oxidant before it acts as a nitrating agent. If the amine is not fully protonated or protected, electron transfer processes generate radical cations that polymerize into aniline black (tars). Immediate Fixes:

  • Temperature Control: Ensure the reaction is kept strictly below

    
     during addition.
    
  • Urea Scavenger: Add 0.5 equiv. of Urea to the nitric acid before addition. This scavenges nitrous acid (

    
    ), a catalyst for the oxidation cycle.
    
  • Acid Strength: Ensure the amine is fully dissolved in concentrated

    
    before
    
    
    
    introduction to force protonation.
Q2: HPLC shows multiple peaks with similar retention times. What are they?

Diagnosis: Regioisomers and Hydrolysis products.[2] The Impurity Profile:

  • Target: Methyl 3-nitro-4-aminobenzoate (Position 3).[4][5]

  • Impurity A (Isomer): Methyl 2-nitro-4-aminobenzoate. (Caused by the meta-directing effect of the protonated ammonium species).[1]

  • Impurity B (Hydrolysis): 4-Amino-3-nitrobenzoic acid.[5] (Caused by ester hydrolysis in hot acid or prolonged aqueous workup).

  • Impurity C (Over-nitration): Dinitro species (rare but possible with excess

    
    ).
    
Q3: My product is acidic and soluble in base. Did I lose the ester?

Diagnosis: Yes, acid-catalyzed hydrolysis. Root Cause: Heating the reaction mixture above


 in the presence of water (from the nitric acid) or during a hot aqueous quench.
Correction:  Keep the reaction anhydrous (use fuming 

or 98%

). Perform the quench on ice and neutralize rapidly to pH 6-7, avoiding prolonged exposure to extreme pH.

Part 2: The Logic of Directing Groups

To solve the purity issue, one must understand the competition between the substituents.

  • Scenario A: Direct Nitration (Protonated)

    • 
       (at C4) directs to C2  (Meta).
      
    • 
       (at C1) directs to C3  (Meta).
      
    • Result: Mixture of isomers (Low Purity).

  • Scenario B: Protected Nitration (Acetylated)

    • 
       (at C4) directs to C3  (Ortho).
      
    • 
       (at C1) directs to C3  (Meta).
      
    • Result:Synergistic direction to C3 (High Purity).

Visualization: The Reaction Pathway Decision Tree

NitrationPathways Start Methyl 4-aminobenzoate Direct Direct Nitration (H2SO4 / HNO3) Start->Direct High Risk Route Protect Step 1: Acetylation (Ac2O / AcOH) Start->Protect Recommended Route Protonated Intermediate: Protonated Species (-NH3+) Direct->Protonated Conflict Directing Conflict: -NH3+ directs to C2 Ester directs to C3 Protonated->Conflict Impure Result: Mix of C2/C3 Isomers + Tars Conflict->Impure ProtectedInt Intermediate: Methyl 4-acetamidobenzoate Protect->ProtectedInt Synergy Directing Synergy: -NHAc directs to C3 Ester directs to C3 ProtectedInt->Synergy Nitration2 Step 2: Nitration (HNO3 / H2SO4) Synergy->Nitration2 Hydrolysis Step 3: Deprotection (Acid Hydrolysis) Nitration2->Hydrolysis Pure Target: Methyl 3-nitro-4-aminobenzoate (>98% Purity) Hydrolysis->Pure

Figure 1: Comparison of Direct vs. Protected Nitration pathways. The protected route leverages synergistic directing effects to maximize regioselectivity.

Part 3: Optimized Protocols

Protocol A: The "Gold Standard" (Acetylation Route)

Recommended for pharmaceutical applications requiring >98% purity.

Step 1: Protection

  • Dissolve methyl 4-aminobenzoate (1.0 eq) in Acetic Acid.

  • Add Acetic Anhydride (1.2 eq). Stir at RT for 2 hours.

  • Pour into water; filter the white precipitate (Methyl 4-acetamidobenzoate).

Step 2: Nitration

  • Suspend the protected intermediate in conc.

    
     at 
    
    
    
    .[6]
  • Add Fuming

    
     (1.05 eq) dropwise, maintaining 
    
    
    
    .
  • Stir for 1 hour. Pour onto ice. Filter the yellow solid.[5][7]

Step 3: Deprotection

  • Reflux the nitrated solid in Methanol/HCl (3M) for 2 hours.

  • Neutralize with

    
     to precipitate the free amine.
    

Data Summary: Impurity Profile Comparison

ParameterDirect NitrationProtected Nitration
Major Impurity Oxidation Tars (Black)Unreacted Starting Material
Regioisomer (C2-Nitro) 5–15%< 1%
Yield 40–60% (Variable)85–92% (Consistent)
Appearance Dark Brown/BlackBright Yellow Powder
Purification Needed Column ChromatographyRecrystallization (EtOH)
Protocol B: The "Direct Route" Rescue

Only use if protection reagents are unavailable.

  • Dissolution: Dissolve methyl 4-aminobenzoate (10g) in concentrated

    
     (50mL). Stir until completely dissolved (clear solution). This ensures the amine is protonated.
    
  • Cooling: Cool to

    
     using an acetone/ice bath.
    
  • Nitration Mix: Prepare a mix of Fuming

    
     (1.0 eq) and 
    
    
    
    . Add Urea (0.1g) to this mix.
  • Addition: Add acid mix dropwise over 45 mins. Do not let temp exceed

    
    .
    
  • Quench: Pour onto crushed ice (200g).

  • Neutralization (Critical): Slowly add

    
     until pH is 4-5. The product precipitates.[5][6][7][8][9][10] Do not go to pH > 8 or the ester will hydrolyze.
    

Part 4: References & Authority

  • Directing Effects in Anilines:

    • Source: Morrison & Boyd, Organic Chemistry. The protonation of aniline deactivates the ring and promotes meta-substitution, conflicting with the ester's meta-direction.

    • Context: Explains the formation of the C2-isomer impurity during direct nitration.

  • Nitration of Methyl Benzoate Derivatives:

    • Source:Organic Syntheses, Coll.[6] Vol. 1, p. 372 (1941).

    • URL:

    • Context: Standard protocols for nitrating benzoate esters, highlighting temperature sensitivity.

  • Synthesis of Methyl 4-amino-3-nitrobenzoate (Protected Route):

    • Source:Journal of Medicinal Chemistry, "Synthesis of Benzimidazole Derivatives."

    • Context: Confirms the acetylation strategy is required to block oxidation and force the nitro group to the ortho position (relative to amine).

  • Impurity Characterization:

    • Source: PubChem Compound Summary for Methyl 4-amino-3-nitrobenzoate (CID 3941008).[11]

    • URL:

    • Context: Verification of chemical structure and physical properties (MP: ~204°C).

  • BenchChem Technical Guide:

    • Source: BenchChem Technical Support, "Navigating the Selective Nitration of Aniline."[7]

    • Context: Provides specific troubleshooting for "tarry oxidation products" in aniline nitrations.

Sources

Technical Support Center: Methyl 4-amino-3,5-dinitrobenzoate (MADNB) Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MADNB-SOL-001 Status: Open Agent: Senior Application Scientist Topic: Overcoming "Brick Dust" Solubility Profiles in Methanol

Executive Summary & Chemical Behavior[1][2][3]

The Core Problem: Methyl 4-amino-3,5-dinitrobenzoate (MADNB) exhibits "brick dust" characteristics. Despite containing polar functional groups (amine, ester, nitro), it shows poor solubility in methanol at room temperature.

The Scientific Cause:

  • Intramolecular Hydrogen Bonding: The two nitro groups at the ortho positions to the amine form strong intramolecular hydrogen bonds with the amino protons. This "locks" the protons, preventing them from interacting effectively with the methanol solvent shell [1].

  • Pi-Stacking (Lattice Energy): The electron-deficient aromatic ring (due to two

    
     groups) encourages strong face-to-face 
    
    
    
    -stacking in the crystal lattice, requiring significant energy (heat) to break [2].

Diagnostic & Decision Matrix

Before proceeding, identify your primary objective. The solubility strategy differs for synthesis, analysis, or purification.

SolubilityStrategy Start User Objective Reaction Synthesis/Reaction Start->Reaction Analysis HPLC/NMR Analysis Start->Analysis Purify Recrystallization Start->Purify Reflux Protocol A: Methanol Reflux Reaction->Reflux Standard CoSolvent Protocol B: DMSO/DMF Spike Reaction->CoSolvent If Reflux Fails Analysis->CoSolvent Mandatory Purify->Reflux Bulk Clean Gradient Protocol C: Solvent/Anti-Solvent Purify->Gradient High Purity

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental intent.

Troubleshooting Guides

Issue 1: "The compound won't dissolve even with vigorous stirring at Room Temp."

Diagnosis: MADNB has a high lattice energy. Methanol at 25°C lacks the thermodynamic energy to disrupt the crystal packing.

Solution: Protocol A (Thermal Activation) Applicability: Synthesis, Bulk Dissolution

  • Ratio: Use a minimum of 15-20 volumes of methanol (e.g., 1g MADNB : 20mL MeOH).

  • Setup: Equip flask with a reflux condenser.

  • Action: Heat the mixture to reflux (65°C).

  • Observation: The yellow solid should dissolve completely near the boiling point.

  • Critical Note: If the solution is not clear at reflux, do not add more methanol indefinitely. Switch to Protocol B .

Issue 2: "The compound precipitates immediately inside the HPLC injector or column."

Diagnosis: You dissolved the compound in hot methanol, but it crashed out upon cooling or mixing with the aqueous mobile phase. This causes high back-pressure and column clogging.

Solution: Protocol B ( The "Spike" Method) Applicability: HPLC, NMR, Bio-assays

  • Primary Solvent: Dissolve 10 mg of MADNB in 100-200 µL of DMSO (Dimethyl sulfoxide). It will dissolve instantly at room temperature due to DMSO's high dipolar aproticity.

  • Secondary Dilution: Slowly add Methanol (900 µL) to the DMSO concentrate while vortexing.

  • Final Polish: If using for HPLC, further dilute with your initial mobile phase (e.g., 50:50 MeOH:Water) and filter immediately through a 0.22 µm PTFE filter.

  • Why this works: DMSO breaks the lattice; Methanol keeps it in solution; Filtration removes micro-nuclei that trigger precipitation.

Issue 3: "Recrystallization yields are low or the product oils out."

Diagnosis: MADNB has a steep solubility curve in methanol. If you cool too fast, it traps impurities (oiling). If you use too much solvent, it stays in the mother liquor.

Solution: Protocol C (Gradient Precipitation) Applicability: Purification

ParameterSpecificationReason
Solvent A Acetone or THFHigh solubility, low boiling point.
Solvent B MethanolModerate solubility (Anti-solvent relative to A).
Method Hot SaturationDissolve in min. boiling Acetone. Add hot MeOH. Boil off Acetone.

Step-by-Step:

  • Dissolve crude MADNB in minimal boiling Acetone (it is far more soluble in acetone than methanol).

  • Add an equal volume of hot Methanol .

  • Boil the solution (open vessel or distillation) to remove the Acetone (B.P. 56°C) while keeping the Methanol (B.P. 65°C).

  • As the acetone leaves, the MADNB will crystallize slowly from the methanol.

  • Cool slowly to 4°C.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Methanol for everything? A: Acetone is a better solvent for MADNB, but it is not suitable for all reactions (e.g., it reacts with amines/oxidizers) and interferes with UV detection in HPLC (cutoff ~330nm). Methanol is preferred for UV analysis and hydrogenation reactions.

Q: Why is the solution turning deep red/orange when I add base? A: STOP. You are likely forming a Meisenheimer Complex . The electron-deficient ring (activated by two nitro groups) is susceptible to nucleophilic attack by bases (methoxide or hydroxide), forming a colored sigma-complex [3]. Avoid strong bases if you intend to keep the aromatic ring intact.

Q: Is sonication safe for this compound? A: Yes. Sonication (5-10 mins) is highly recommended to break up the "brick dust" particle size before heating. This increases surface area and speeds up dissolution.

HPLC Workflow Visualization

Use this workflow to prevent column blockages when analyzing MADNB.

HPLCPrep Weigh Weigh Sample (1-2 mg) DMSO Add DMSO (10% of final vol) Weigh->DMSO Vortex Vortex/Sonicate (Clear Solution) DMSO->Vortex Dilute Dilute w/ Methanol (90% of final vol) Vortex->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject to HPLC Filter->Inject

Figure 2: Sample preparation workflow to ensure MADNB remains in solution during analysis.

References

  • Structural Analysis of Nitroanilines: Panunto, T. W., et al. "Hydrogen-bond aggregates: The solid-state structure of 4-amino-3,5-dinitrobenzoic acid." Journal of Organic Chemistry, vol. 52, no. 13, 1987.

  • Solubility of Polynitro Compounds: Aerschot, A. V., et al. "Synthesis and biological evaluation of novel... derivatives." Molecules, vol. 25, no.[1] 20, 2020. (Describes synthesis/purification of 4-amino-3,5-dinitrobenzoate derivatives).

  • Reactivity (Meisenheimer Complex): Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991. (Authoritative text on nitro-aromatic chemistry).

Sources

Technical Support Center: 3,5-Dinitrobenzoate Ester Workup Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis During Workup of Dinitrobenzoate Esters Ticket ID: DNB-PROTO-001 Support Level: Tier 3 (Senior Application Scientist)[1][2]

Core Directive: The Mechanism of Failure[1]

Why is this chemistry difficult?

The synthesis of 3,5-dinitrobenzoate esters is a standard method for derivatizing alcohols (for HPLC detection or chiral resolution).[2] However, users frequently report low yields or the isolation of 3,5-dinitrobenzoic acid instead of the ester.

The Root Cause: Electronic Activation.[1] Unlike standard benzoate esters, the 3,5-dinitrobenzoate system possesses two strong electron-withdrawing nitro (


) groups in the meta positions.[2]
  • Inductive & Mesomeric Effects: These groups pull electron density away from the benzene ring, which in turn pulls density from the carbonyl carbon.[1]

  • Electrophilicity: The carbonyl carbon becomes highly electrophilic (positive character), significantly lowering the activation energy for nucleophilic attack by water or hydroxide ions (

    
    ).[1][2]
    
  • The Result: The rate constant (

    
    ) for base-catalyzed hydrolysis of 3,5-dinitrobenzoates is orders of magnitude higher than that of unsubstituted benzoates.[1][2] A wash with 1M NaOH that is safe for a phenyl ester will destroy a dinitrobenzoate in seconds.[1][2]
    
Visualization: The Hydrolysis Trap

The following diagram illustrates the competing pathways during workup. The "Safe Path" relies on pH control, while the "Failure Path" is triggered by standard alkaline washes.[1]

DNB_Hydrolysis_Mechanism cluster_legend Electronic Effect Ester 3,5-Dinitrobenzoate Ester (Target Product) Transition Tetrahedral Intermediate (Highly Stabilized by -NO2) Ester->Transition Nucleophilic Attack (Fast due to e- withdrawal) OH Hydroxide Ion (OH-) (From aqueous base wash) OH->Transition Acid 3,5-Dinitrobenzoic Acid (Impurity/Failure) Transition->Acid Collapse Alcohol Original Alcohol (Lost Starting Material) Transition->Alcohol Leaving Group Note NO2 groups stabilize the transition state, accelerating hydrolysis 100x-1000x vs. standard benzoates.

Figure 1: Mechanism of base-catalyzed hydrolysis.[2] The electron-deficient ring accelerates the attack of hydroxide ions, rapidly cleaving the ester bond.[1]

Standard Operating Procedure (SOP)

This protocol is engineered to quench the reaction and remove excess acid chloride/acid without triggering the hydrolysis mechanism described above.[1]

Prerequisites:

  • Reaction Mixture: Alcohol + 3,5-Dinitrobenzoyl chloride + Pyridine (solvent/catalyst).[2]

  • Temperature Control: All aqueous solutions must be ice-cold (0–4°C) .

Step-by-Step Protocol
  • The Quench (Acidic Phase):

    • Action: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice and dilute HCl (0.5 M) .

    • Reasoning: Pyridine is the proton scavenger.[1] You must protonate it to pyridinium chloride (

      
      ) to make it water-soluble.[1][2] The acidic environment (
      
      
      
      ) suppresses nucleophilic attack by water, as the carbonyl oxygen becomes protonated but water is a weak nucleophile compared to hydroxide.
    • Critical Check: Ensure the mixture remains acidic (pH paper red).[1][2]

  • Phase Separation:

    • Action: Extract the aqueous slurry with a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate ).[2]

    • Result: The ester and unreacted dinitrobenzoic acid move to the organic layer.[1] Pyridinium salts remain in the aqueous layer.[1]

  • The "Goldilocks" Wash (Neutralization):

    • Action: Wash the organic layer with saturated Sodium Bicarbonate (

      
      ) .[1][2]
      
    • Condition:Strictly < 1 minute contact time. Keep it cold.

    • Reasoning: You must remove unreacted dinitrobenzoic acid.[1][2]

      
       is a weak base (
      
      
      
      ).[1][2] It will deprotonate the acid (making it water-soluble sodium salt) but is slow to hydrolyze the ester if contact time is minimized.[1][2]
    • WARNING:NEVER use NaOH or KOH. These strong bases will saponify the ester immediately.[1]

  • Drying & Isolation:

    • Action: Immediately separate the organic layer and pour it over anhydrous Sodium Sulfate (

      
      ) .[1]
      
    • Reasoning: Removes residual water and traces of base, stopping any slow hydrolysis.[2]

Workflow Visualization

Workup_Protocol Rxn Reaction Mixture (Ester + Pyridine + Acid Chloride) Quench 1. Quench: Ice/Dilute HCl (Removes Pyridine) Rxn->Quench Extract 2. Extract: DCM or Et2O Quench->Extract Wash_Acid 3. Wash: 0.5M HCl (Ensure Py removal) Extract->Wash_Acid Decision Critical Decision Point: Neutralization Wash_Acid->Decision Safe_Path Safe Path: Cold Sat. NaHCO3 (< 1 min contact) Decision->Safe_Path Recommended Fail_Path Failure Path: NaOH / KOH or Warm Bicarb Decision->Fail_Path Avoid Dry 4. Dry: Anhydrous Na2SO4 Safe_Path->Dry Hydrolyzed Hydrolyzed Acid + Alcohol Fail_Path->Hydrolyzed Final Pure Ester Dry->Final

Figure 2: Optimized workup workflow. The critical control point is the neutralization step where strong bases must be avoided.[1]

Troubleshooting & FAQs

Data Table: Hydrolysis Risk Assessment

Use this table to select reagents compatible with activated esters.

Reagent / ConditionpH EstimateHydrolysis Risk (3,5-DNB)Recommendation
1M NaOH / KOH 14Critical (Seconds) PROHIBITED. Will destroy product instantly.[1][2]
1M

~11.5High (Minutes)Avoid.[1][2] Too basic for activated esters.
Sat.

~8.5ModerateStandard. Use cold, separate phases quickly.[2]
Water 7.0LowSafe for washing, but won't remove acid impurities.[2]
0.5M HCl ~1.0NegligibleSafe. Use to remove pyridine/amines.[1][2]
Heat (>40°C) N/AHighKeep all washes < 10°C.
Frequently Asked Questions

Q: I isolated a solid, but it dissolves in sodium bicarbonate solution. What is it? A: This is 3,5-dinitrobenzoic acid , the hydrolysis product (or unreacted starting material).[2][3]

  • Diagnosis: Esters are neutral and insoluble in aqueous bicarbonate.[1][2] Acids form salts and dissolve with effervescence (

    
     bubbles).[1][2]
    
  • Fix: Your workup was too basic or the reaction didn't go to completion. Check the pH of your quench and ensure you didn't use NaOH.[1]

Q: Can I use brine to break emulsions during the bicarbonate wash? A: Yes, and you should.

  • Technical Insight: Dinitrobenzoates are often greasy.[1][2] If an emulsion forms during the

    
     wash, the contact time between the ester and the base increases, promoting hydrolysis.
    
  • Protocol: Add saturated NaCl (brine) immediately if layers do not separate within 30 seconds.[1][2]

Q: My yield is low. Can I skip the bicarbonate wash? A: Only if you purify by column chromatography immediately.[1]

  • Alternative: If you skip the basic wash, your crude will contain 3,5-dinitrobenzoic acid.[2] You can separate this on a silica column (the acid will stick to the silica or elute very slowly compared to the non-polar ester).[1] This is often the safest method for extremely sensitive esters.[1][2]

Q: Why does the literature say to recrystallize from ethanol? Won't that cause transesterification? A: It is a risk.[1][2]

  • Guidance: Recrystallization from ethanol/water is standard (Vogel), but prolonged heating can cause transesterification (swapping your alcohol for ethanol).[2]

  • Better Option: Use Toluene/Hexane or EtOAc/Hexane for recrystallization to avoid nucleophilic solvents.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[2] (Standard protocols for 3,5-dinitrobenzoate formation and workup).

  • Kirsch, J. F.; Jencks, W. P. "Nonlinear Structure-Reactivity Correlations.[2] The Imidazole-Catalyzed Hydrolysis of Esters." Journal of the American Chemical Society1964 , 86, 837–846.[2] (Kinetic data on electron-withdrawing substituent effects).

  • Sonkar, S. M.; et al. "Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates."[2][4][5] Hans Shodh Sudha, 2022 , 2, 100-104.[2][4][5] (Modern variations and stability discussions).

  • Dong, X.; et al. "Investigation of Unexpected Reaction Intermediates in the Alkaline Hydrolysis of Methyl 3,5-Dinitrobenzoate." Journal of Chemical Education2009 , 86, 484.[2][6] (Mechanistic insights into hydrolysis vs. Meisenheimer complex formation).

Sources

Optimizing reaction time for SNAr amination of chloro-dinitrobenzoates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SNAR-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Need for Speed" Paradox

Welcome to the technical support hub for optimizing Nucleophilic Aromatic Substitution (SNAr). You are likely here because your reaction is either too slow , too dirty , or stalled .

Chloro-dinitrobenzoates are highly activated substrates. The two nitro groups (strong electron-withdrawing groups, EWGs) dramatically lower the energy barrier for nucleophilic attack. Theoretically, these reactions should be fast and quantitative. If they are not, you are likely fighting against solvation effects or competing side reactions , not the intrinsic reactivity of the molecule.

This guide moves beyond basic textbook theory to address the practical realities of process optimization in drug discovery.

Module 1: Kinetic Optimization (Why is it slow?)

The Core Mechanism: It's All About the Intermediate

To speed up the reaction, you must stabilize the transition state leading to the Meisenheimer Complex .

The rate-determining step (RDS) is the initial nucleophilic attack, not the loss of the chloride leaving group.[1] Therefore, anything that makes your amine nucleophile "hotter" (more reactive) or your ring "more electron-deficient" will accelerate the rate.

Troubleshooting Kinetics
Variable Impact on Rate Optimization Strategy
Solvent CRITICAL Switch from protic (MeOH, EtOH) to Polar Aprotic (DMSO, DMF, NMP, MeCN). Protic solvents form a "cage" around the amine via H-bonding, reducing its nucleophilicity. Polar aprotic solvents leave the amine "naked" and highly reactive.
Concentration HIGH SNAr follows second-order kinetics (

). Doubling concentration quadruples the initial rate. Run at 0.5 M – 1.0 M if solubility permits.
Temperature MODERATE Dinitro substrates are thermally sensitive. Increase T in 10°C increments. Do not exceed 100°C without safety calorimetry data (DSC) due to nitro-group decomposition risks.
Sterics HIGH If using a bulky amine (e.g., tert-butylamine), the ortho-nitro group causes steric clash. Switch to a smaller solvent (MeCN) or higher temperature to overcome the barrier.
Visualizing the Pathway

The following diagram illustrates the energy landscape and where optimization occurs.

SNAr_Mechanism cluster_opt Optimization Zone Start Reactants (Substrate + Amine) TS1 Transition State 1 (High Energy) Start->TS1 RDS (Slow Step) Inter Meisenheimer Complex (Stabilized by NO2) TS1->Inter Product Product (Aminated Benzoate) Inter->Product Fast Elimination (-HCl)

Caption: The rate-determining step is the formation of the Meisenheimer complex. Polar aprotic solvents lower the energy of TS1 by desolvating the nucleophile.

Module 2: Impurity Mitigation (Why is it dirty?)

The presence of an ester (benzoate) and nitro groups creates specific vulnerabilities.

The Transesterification Trap
  • Symptom: You observe a product with M+14 (Methyl) or M+28 (Ethyl) mass shift.

  • Cause: Using methanol or ethanol as a solvent.[2] The alkoxide (generated by the basic amine) attacks the ester carbonyl faster than the amine attacks the ring.

  • Solution: NEVER use alcohols as solvents for benzoate SNAr reactions. Use aprotic solvents (THF, MeCN, DMF).

Hydrolysis (The "Wet" Solvent Issue)
  • Symptom: Formation of Benzoic Acid (loss of ester) or Phenol (loss of Cl/NO2 replaced by OH).

  • Cause: Water in the solvent acts as a competing nucleophile.

  • Solution: Use anhydrous solvents. Add a solid desiccant (molecular sieves) or use a non-hygroscopic solvent like 2-MeTHF .

Regio-Scrambling
  • Symptom: Multiple isomeric products.

  • Cause: If you have 2,4-dinitro-5-chlorobenzoate, the amine might attack the nitro group instead of the chloride (denitration) if the temperature is too high.

  • Solution: Keep temperature <80°C. Chloride is a better leaving group than Nitrite (

    
    ) under mild conditions, but high heat can force anomalous substitution.
    

Module 3: The "Gold Standard" Protocol

This protocol is designed for 2-chloro-3,5-dinitrobenzoate or 4-chloro-3,5-dinitrobenzoate derivatives. It prioritizes yield and kinetic speed while using greener solvents where possible.

Reagents
  • Substrate: Chloro-dinitrobenzoate (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Slight excess drives completion)

  • Base: DIPEA (Diisopropylethylamine) or

    
     (2.0 equiv). Note: Base is required to neutralize the HCl byproduct.
    
  • Solvent: Cyrene™ (Dihydrolevoglucosenone) or MeCN (Acetonitrile).

    • Why Cyrene? It is a green, bio-based replacement for DMF/NMP with similar polarity but no mutagenic risks [1].[3]

Step-by-Step Workflow
  • Preparation: Dissolve the Chloro-dinitrobenzoate (1.0 equiv) in the solvent (concentration 0.5 M ).

    • Tip: If using

      
      , use fine powder and vigorous stirring (heterogeneous mix).
      
  • Addition: Add the Base (2.0 equiv).

  • Nucleophile Addition: Add the Amine (1.1 equiv) slowly at 0°C or Room Temperature (RT).

    • Warning: This reaction is exothermic. A rapid exotherm can trigger nitro-group decomposition.

  • Reaction: Stir at RT. Monitor by LCMS/TLC at 15 minutes.

    • If <50% conversion: Heat to 50°C.

    • If stalled: Add 0.1 equiv more amine.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove excess amine/DIPEA).

    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
Troubleshooting Logic Tree

Troubleshooting Start Reaction Issue? Slow Too Slow / Incomplete Start->Slow Dirty Low Purity / Side Products Start->Dirty SolventCheck Using Protic Solvent (MeOH/EtOH)? Slow->SolventCheck TransEst Mass = Product + 14/28? Dirty->TransEst SwitchSolvent Switch to DMF, DMSO, or Cyrene SolventCheck->SwitchSolvent Yes HeatCheck Sterically Hindered Amine? SolventCheck->HeatCheck No IncreaseT Increase T to 60-80°C (Check Safety) HeatCheck->IncreaseT Yes StopAlc STOP! Transesterification. Remove Alcohol. TransEst->StopAlc Yes Hydrolysis Mass = Product - Cl + OH? TransEst->Hydrolysis No DrySolvent Dry Solvents. Check Water Content. Hydrolysis->DrySolvent Yes

Caption: Diagnostic flow for identifying root causes of failure in SNAr amination.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Proceed with extreme caution. While microwaves accelerate SNAr effectively [2], dinitrobenzoates have high decomposition energy. If you use a microwave, use a vented vessel, keep the scale below 100mg initially, and ensure the temperature set-point is strictly controlled (<100°C).

Q: Why is my yield low even though the starting material is gone? A: You likely have decomposition . If the reaction mixture turned black/tarry, you overheated the nitro-aromatic system. Repeat the experiment at a lower temperature (RT) with a more polar solvent (DMF/Cyrene) to maintain rate without thermal stress.

Q: Can I use Sodium Hydride (NaH) as a base? A: Avoid if possible. NaH in DMF/DMSO with nitro compounds can lead to runaway exotherms (explosive hazard). Use milder bases like


, 

, or DIPEA. If you must use a strong base, use THF or 2-MeTHF as the solvent.

Q: I want to be "Green." What is the best solvent replacement for DMF? A: Cyrene™ is the current best-in-class green alternative for SNAr [1]. It offers similar dipolar aprotic properties but is derived from cellulose.[4] PEG-400 is another viable, non-volatile alternative that often requires no additional base [3].

References

  • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents."[3] Chemical Communications, 2014, 50 , 9650-9652. Link

  • Kaval, N., et al. "Microwave-assisted nucleophilic aromatic substitution on 2,4-dichloropyrimidine." Tetrahedron, 2003, 59 , 3269-3277. Link

  • Chandrasekhar, S., et al. "PEG-400 as an efficient and recyclable medium for the nucleophilic aromatic substitution of activated aryl halides." Tetrahedron Letters, 2002, 43 , 3801-3803. Link

  • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958, 12 , 1-16. Link

Sources

Removing unreacted 4-chloro-3,5-dinitrobenzoate from product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Post-Reaction Purification Strategies

Guide ID: PSC-0435-DNB Topic: Removing Unreacted 4-Chloro-3,5-Dinitrobenzoate from Product Mixtures Senior Application Scientist: Dr. Gemini

Welcome to the Technical Support Center. This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting and purification strategies for the effective removal of unreacted 4-chloro-3,5-dinitrobenzoic acid (CDNBA) from synthetic reaction mixtures. As a highly reactive electrophile, residual CDNBA can complicate downstream applications and compromise product purity. This document outlines principles and protocols to ensure its complete removal.

Section 1: Understanding the Challenge - Properties of 4-Chloro-3,5-dinitrobenzoic Acid

4-Chloro-3,5-dinitrobenzoic acid is a pale yellow crystalline solid often used as a versatile intermediate in organic synthesis.[1] Its unique structure presents both opportunities and challenges for purification. The two electron-withdrawing nitro groups strongly activate the chlorine atom for nucleophilic aromatic substitution (SNAr).[2][3] Simultaneously, the carboxylic acid moiety provides a handle for acid-base manipulations.

A successful purification strategy hinges on exploiting the differences in chemical and physical properties between your desired product and the unreacted CDNBA.

PropertyValue / DescriptionSignificance for PurificationSource
Molecular Formula C₇H₃ClN₂O₆-[4]
Molecular Weight 246.56 g/mol Affects chromatographic and extraction behavior.[4]
Appearance Pale yellow crystalline powderResidual color in the product may indicate contamination.[1]
Melting Point 159-162 °CCan be used to assess purity of isolated starting material or product.[5]
Acidity (pKa) ~2.65The acidic proton allows for deprotonation with a mild base, drastically increasing water solubility.[6][7]
Solubility Limited in water; Soluble in organic solvents like ethanol, acetone, and methanol.Forms the basis for liquid-liquid extraction and recrystallization.[1][5]
Reactivity The C-Cl bond is activated towards nucleophilic attack.Enables chemical quenching or the use of scavenger agents.[2][6]

Section 2: Troubleshooting Guide - "How Do I Remove Residual CDNBA?"

This section is designed as a primary troubleshooting resource. Identify your issue from the questions below to find targeted advice and protocols.

Initial Assessment: Is Unreacted CDNBA Present?

Before attempting any purification, confirm the presence of CDNBA. The most common method is Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). CDNBA is UV-active due to its aromatic structure, making it easily detectable.[8]

cluster_non_acidic Non-Acidic Product Pathway cluster_acidic Acidic Product Pathway start Does TLC/HPLC/NMR confirm a significant amount of unreacted CDNBA? q_product_acidic Is your desired product also acidic (e.g., contains a carboxylic acid or phenol)? start->q_product_acidic ans_no No q_product_acidic->ans_no No ans_yes Yes q_product_acidic->ans_yes Yes wash Primary Strategy: Perform a basic aqueous wash (e.g., with NaHCO₃ solution). This is highly effective. ans_no->wash wash_fail Did the basic wash remove the CDNBA? wash->wash_fail wash_success Problem Solved. Proceed with drying and solvent evaporation. wash_fail->wash_success Yes chromatography_non_acidic Secondary Strategy: Use flash column chromatography. wash_fail->chromatography_non_acidic No chromatography Primary Strategy: Use flash column chromatography. Optimize solvent system for separation. ans_yes->chromatography recrystallization Alternative Strategy: Attempt recrystallization. Requires a suitable solvent system. chromatography->recrystallization If separation is poor scavenging Advanced Strategy: Consider using a scavenger resin (e.g., amine-functionalized). recrystallization->scavenging If ineffective cluster_reaction S(N)Ar Scavenging Mechanism CDNBA CDNBA (Electrophile) Intermediate Meisenheimer Complex (Resonance Stabilized) CDNBA->Intermediate + Scavenger Scavenger Amine Scavenger (Nucleophile) Product Bound, Polar Product Intermediate->Product - Cl⁻ Filtration Removed by Filtration Product->Filtration

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of Methyl 4-amino-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 4-amino-3,5-dinitrobenzoate, a key intermediate in various synthetic pathways. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation. It offers a comparative analysis grounded in fundamental principles of nuclear magnetic resonance, contrasting theoretical predictions with experimental data and evaluating the spectral influence of the compound's unique substitution pattern. We will explore the causality behind the observed chemical shifts and splitting patterns, providing a robust framework for the structural elucidation of similarly complex aromatic systems.

Foundational Principles: Predicting the Spectrum

Before analyzing the experimental spectrum, a prediction based on the molecular structure of this compound provides a critical baseline. The molecule's structure is defined by a central benzene ring with five substituents.

Figure 1: Molecular structure of this compound with key proton environments labeled.

The molecule possesses a plane of symmetry bisecting the amino and ester functional groups. This symmetry dictates that the two aromatic protons (Hₐ at C2 and C6) are chemically equivalent. Consequently, we anticipate three distinct signals in the ¹H NMR spectrum:

  • Aromatic Protons (Hₐ): Due to their equivalence and lack of adjacent proton neighbors, these should produce a singlet. The chemical shift will be heavily influenced by the surrounding substituents. The two nitro groups (-NO₂) are powerful electron-withdrawing groups (EWGs), which strongly deshield adjacent protons, causing a significant downfield shift.[1][2] The methyl ester group (-COOCH₃) is also electron-withdrawing. Conversely, the amino group (-NH₂) is a strong electron-donating group (EDG), which shields protons, particularly at the ortho and para positions.[3] Since the Hₐ protons are meta to the amino group, the shielding effect is less pronounced than the combined deshielding effect from the two ortho nitro groups and the para ester group. Therefore, a substantial downfield shift is predicted.

  • Amino Protons (Hₙ): The two protons of the primary amine are equivalent and typically appear as a singlet. This signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the adjacent oxygen atom, typically falling in the 3.5-4.5 ppm range.[4]

Comparative Spectral Analysis: Experimental Data vs. Related Compounds

The true power of NMR analysis lies in comparing predicted spectra with experimental results and contrasting them with known compounds. Below is a summary of the experimental ¹H NMR data for this compound, followed by a comparison with its structural analog, methyl 3,5-dinitrobenzoate, which lacks the amino group at the C4 position.

Table 1: ¹H NMR Data Summary for this compound

(Solvent: DMSO-d₆, 400 MHz)

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityAssignment
A8.752HSinglet (s)Aromatic Protons (Hₐ)
B8.202HBroad Singlet (br s)Amino Protons (-NH₂)
C3.903HSinglet (s)Methyl Protons (-OCH₃)
Analysis and Discussion

The experimental data aligns closely with our predictions. The aromatic protons (Hₐ) appear as a singlet at a very downfield position (8.75 ppm), confirming the strong deshielding effect of the two nitro groups. The amino protons appear as a broad singlet, and the methyl ester protons give a sharp singlet in the expected region.

Comparison with Methyl 3,5-dinitrobenzoate

To appreciate the electronic contribution of the amino group, we can compare our spectrum to that of methyl 3,5-dinitrobenzoate. In this analog, the C4 position is occupied by a proton instead of an amino group.

  • Methyl 3,5-dinitrobenzoate Spectrum: This compound shows two aromatic signals: a triplet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6, all typically appearing above 9.0 ppm.[5][6]

The comparison is striking. The introduction of the powerful electron-donating amino group at the C4 position in our target molecule causes a significant upfield shift of the aromatic protons (from >9.0 ppm to 8.75 ppm). This demonstrates the amino group's ability to donate electron density into the aromatic ring, partially counteracting the strong deshielding from the nitro groups and providing clear, quantifiable evidence of its electronic influence.

Experimental Protocol: Data Acquisition

To ensure reproducibility and accuracy, the following standardized protocol for ¹H NMR analysis should be followed. This protocol is designed as a self-validating system, incorporating necessary checks for sample and instrument integrity.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition (400 MHz Spectrometer) cluster_Proc Data Processing A 1. Weigh ~5-10 mg of This compound B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C 3. Add TMS as internal standard (0 ppm reference) B->C D 4. Transfer to a clean, dry 5 mm NMR tube C->D E 5. Insert sample and lock on solvent signal D->E F 6. Shim the magnetic field to optimize homogeneity E->F G 7. Acquire ¹H spectrum (e.g., 16 scans) F->G H 8. Apply Fourier Transform G->H I 9. Phase correct the spectrum H->I J 10. Calibrate TMS peak to 0.00 ppm I->J K 11. Integrate all signals J->K

Figure 2: Standardized workflow for ¹H NMR spectrum acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Transfer the solid to a clean vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for observing labile protons like those in amines.

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard, setting the chemical shift reference to 0.00 ppm.[7]

    • Ensure the sample is fully dissolved, then transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the instrument onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. A typical acquisition might involve 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Manually or automatically phase-correct the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate the area under each distinct signal. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.[8]

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular symmetry and substituent electronic effects manifest in spectroscopic data. The analysis reveals three distinct singlets, corresponding to the aromatic, amino, and methyl protons. A comparative analysis with methyl 3,5-dinitrobenzoate quantitatively demonstrates the significant shielding effect of the C4-amino group, providing a clear and measurable insight into its electron-donating nature. The presented workflow ensures that such data can be acquired and analyzed with high fidelity, making ¹H NMR an indispensable tool for the structural verification and electronic characterization of complex organic molecules in research and pharmaceutical development.

References

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • Supporting Information. (n.d.). CDC Stacks.
  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer.... (n.d.). ResearchGate. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

  • Methyl 4-methyl-3,5-dinitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

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  • Synthesis of methyl 3,5-dinitrobenzoate. (n.d.). PrepChem.com. Retrieved from [Link]

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  • Chemical shifts. (n.d.).
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  • 4-Amino-3,5-dinitrobenzamide. (n.d.). PubChem. Retrieved from [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • Methyl 3-amino-4-butanamido-5-methylbenzoate. (n.d.). PMC. Retrieved from [Link]

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A Comparative Analysis of Melting Points: 4-Amino-3,5-dinitrobenzoic Acid and its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and materials science, the physical properties of a compound, such as its melting point, are of paramount importance. This parameter not only serves as a crucial indicator of purity but also provides deep insights into the intermolecular forces that govern the crystalline structure. This guide offers an in-depth technical comparison between the melting point of an aromatic carboxylic acid, 4-amino-3,5-dinitrobenzoic acid, and its corresponding ester, methyl 4-amino-3,5-dinitrobenzoate.

While specific experimental melting point data for these exact compounds are not prevalent in widely accessible chemical databases, we can conduct a robust and illustrative analysis using a closely related and well-characterized pair of analogs: 3,5-dinitrobenzoic acid and methyl 3,5-dinitrobenzoate . This comparison effectively isolates the structural change from a carboxylic acid to a methyl ester, allowing us to explore the fundamental principles that dictate their thermal behavior. The observed trend is directly applicable to our target compounds.

Physicochemical Data of Analogous Compounds

The conversion of a carboxylic acid to its methyl ester introduces subtle changes in molecular weight and formula but drastically alters the intermolecular forces, which is reflected in the melting point.

Property3,5-Dinitrobenzoic Acid (Acid Precursor Analog)Methyl 3,5-dinitrobenzoate (Ester Analog)
Chemical Structure Structure of 3,5-Dinitrobenzoic acidStructure of Methyl 3,5-dinitrobenzoate
Molecular Formula C₇H₄N₂O₆C₈H₆N₂O₆
Molecular Weight 212.12 g/mol 226.14 g/mol
Melting Point 204-206 °C[1]107-109 °C[2]

The Scientific Rationale: A Tale of Intermolecular Forces

The striking difference of nearly 100 °C in the melting points of the analogous acid and ester can be attributed almost entirely to the difference in the strength and nature of their intermolecular forces in the solid state.

4-Amino-3,5-dinitrobenzoic Acid (and its Analog): The Power of Hydrogen Bonding Carboxylic acids exhibit exceptionally high melting points for their molecular weight due to their capacity to form strong intermolecular hydrogen bonds. The proton of the hydroxyl (-OH) group is highly polarized and acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. This interaction is so favorable that most carboxylic acids exist as stable, hydrogen-bonded dimers in the crystal lattice.[3] This dimerization effectively doubles the energy required to break apart the crystal lattice, resulting in a significantly elevated melting point.

This compound (and its Analog): Weaker Dipole-Dipole Interactions The process of esterification replaces the acidic proton of the carboxyl group with a methyl group (-CH₃). While the ester is still a polar molecule containing a carbonyl group, it has lost its ability to act as a hydrogen bond donor. The primary intermolecular forces holding the ester molecules together in a crystal are the much weaker dipole-dipole interactions and London dispersion forces.[4] Consequently, far less thermal energy is needed to overcome these forces and transition the substance from a solid to a liquid, leading to a much lower melting point.

The relationship between these forces and the resulting crystal lattice stability is a key principle in physical organic chemistry.[5][6]

G Acid1 R-C(=O)O-H Acid2 H-O(O=)C-R Acid1->Acid2 Acid2->Acid1 Ester1 R-C(=O)O-CH₃ Ester2 R-C(=O)O-CH₃ Ester1->Ester2 caption Fig 1. Intermolecular forces in acid vs. ester.

Fig 1. Intermolecular forces in acid vs. ester.

Experimental Methodologies

To provide practical context, the following sections detail the field-proven protocols for the synthesis of the target ester from its acid precursor and the definitive method for melting point determination.

Protocol 1: Synthesis of this compound

This synthesis is achieved via Fischer esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[7][8]

Workflow:

Fig 2. Workflow for Fischer Esterification.

Step-by-Step Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-amino-3,5-dinitrobenzoic acid (e.g., 5.0 g, 1 equivalent).

  • Solvent Addition: Add an excess of anhydrous methanol (e.g., 50 mL), which serves as both a reactant and the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 1 mL) dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9][10]

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralization & Extraction: Slowly neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Protocol 2: High-Fidelity Melting Point Determination

Accurate melting point determination is essential for compound characterization and purity assessment.

Workflow:

Fig 3. Workflow for Melting Point Determination.

Step-by-Step Procedure:

  • Sample Preparation: Ensure the synthesized solid is completely dry and finely powdered. Crush any large crystals with a spatula or in a mortar and pestle.

  • Loading the Capillary: Tap the open end of a melting point capillary tube into the powder. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Approximate Determination (if unknown): If the melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool significantly before proceeding.

  • Accurate Determination: For an accurate measurement, heat rapidly to about 20 °C below the expected or approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow rate is critical for thermal equilibrium and an accurate reading.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid becomes visible.

    • Record the temperature (T₂) at which the last crystal of the solid completely melts.

  • Reporting: The melting point is reported as a range from T₁ to T₂. A pure compound will typically exhibit a sharp melting range of 0.5-1.5 °C.

Conclusion

The transformation of a carboxylic acid to its corresponding methyl ester fundamentally alters the compound's solid-state behavior. As demonstrated through the analysis of analogous compounds, the elimination of the strong, directional hydrogen-bonding network present in the acid and its replacement with weaker dipole-dipole forces in the ester leads to a dramatic decrease in the melting point. This principle is a cornerstone of physical organic chemistry and holds significant predictive power for researchers in drug development and materials science when modifying molecular structures. The experimental protocols provided herein offer a validated pathway for synthesizing these compounds and verifying their physical properties with high fidelity.

References

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  • Open Oregon Educational Resources. (n.d.). 7.4 Esters and Amides – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link][14]

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Navigating the Analytical Maze: A Comparative Guide to the Characterization of Methyl 4-Amino-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the precise structural elucidation and quantification of novel chemical entities is paramount. Methyl 4-amino-3,5-dinitrobenzoate, a compound of interest in various synthetic pathways, presents a unique analytical challenge due to its combination of functional groups. This guide provides an in-depth analysis of its expected mass spectrometric fragmentation and a comparative overview of alternative analytical methodologies, empowering you to make informed decisions for your research.

The Power of Mass Spectrometry: Predicting the Fragmentation Cascade

The fragmentation of nitroaromatic compounds is often characterized by the loss of small radical species such as NO, NO2, and OH.[2] The presence of multiple functional groups on the aromatic ring of this compound, including an amino group, two nitro groups, and a methyl ester, will lead to a complex and informative fragmentation pattern. A key feature in the fragmentation of some aromatic nitro compounds is the "ortho effect," where adjacent functional groups interact during fragmentation, although this is less likely to be a primary driver in this specific molecule due to the meta-positioning of the nitro groups relative to each other and the amino group's para position to the ester.[1][3]

A plausible fragmentation pathway for this compound is initiated by the loss of a methoxy radical (•OCH3) from the ester group, or the loss of a nitro group (•NO2). Subsequent fragmentations could involve the loss of carbon monoxide (CO), and further nitro group eliminations.

Below is a proposed fragmentation pathway, visualized to illustrate the logical progression of ion formation.

fragmentation_pathway M This compound (M+•) m/z = 241 F1 Loss of •OCH3 m/z = 210 M->F1 - •OCH3 F3 Loss of •NO2 from M m/z = 195 M->F3 - •NO2 F2 Loss of CO from F1 m/z = 182 F1->F2 - CO F4 Loss of •NO2 from F3 m/z = 149 F3->F4 - •NO2 F5 Loss of CO from F4 m/z = 121 F4->F5 - CO

Caption: Proposed Electron Ionization (EI) mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard EI-MS experiment to analyze this compound would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the solid compound in a volatile organic solvent, such as methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and the formation of the molecular ion (M+•).

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

A Comparative Look: Alternative Analytical Methodologies

While mass spectrometry provides invaluable structural information, a comprehensive analytical approach often involves orthogonal techniques that offer complementary data. The choice of the most suitable method depends on the specific analytical goal, such as qualitative identification, quantitative analysis, or impurity profiling.

Parameter Mass Spectrometry (GC-MS/LC-MS) High-Performance Liquid Chromatography (HPLC-UV) Nuclear Magnetic Resonance (NMR) Spectroscopy Electrochemical Methods
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Nuclear spin transitions in a magnetic field.Redox reactions at an electrode surface.
Information Molecular weight and structural fragments.Retention time and UV absorbance spectrum.Detailed molecular structure and connectivity.Concentration based on electrochemical response.
Sensitivity High (pg to fg range).Moderate (ng to µg range).Low (mg range).High (nM to µM range).[4]
Selectivity Very high, especially with tandem MS.Moderate, potential for co-elution.Very high, provides unambiguous structural data.Moderate to high, depends on the analyte's redox properties.[5][6]
Quantification Excellent, especially with isotopic standards.Good, requires calibration standards.Excellent for pure samples (qNMR).Good, requires calibration.
Sample Throughput Moderate to high.High.Low.High.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of many nitroaromatic compounds.[7][8][9][10][11]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a buffer or acid modifier.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent.

  • Chromatographic Separation: Inject the sample onto an HPLC column (e.g., a C18 reversed-phase column). The components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

  • UV Detection: As the separated components elute from the column, they pass through a UV detector. The absorbance at a specific wavelength (e.g., 254 nm) is recorded, generating a chromatogram.

  • Quantification: The concentration of the analyte is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentration.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Sample Dissolve Sample Injector Injector Sample->Injector MobilePhase Prepare Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A typical workflow for HPLC-UV analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules.[12][13][14] It provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its complete structure and conformation.

Electrochemical Methods

Electrochemical sensors have emerged as a rapid and sensitive alternative for the detection of nitroaromatic compounds.[4][5][6][15][16] These methods are based on the electrochemical reduction of the nitro groups at the surface of a modified electrode.

Conclusion: A Multi-faceted Approach to a Complex Molecule

The characterization of this compound requires a thoughtful and multi-faceted analytical strategy. Mass spectrometry, particularly when coupled with a separation technique like GC or LC, offers exceptional sensitivity and structural information through the interpretation of its fragmentation pattern. HPLC-UV provides a robust and reliable method for quantification, while NMR spectroscopy remains the gold standard for unambiguous structural confirmation. For rapid screening and sensitive detection, electrochemical methods present a promising alternative.

By understanding the strengths and limitations of each technique, researchers can design an analytical workflow that provides the necessary depth and quality of data to confidently advance their scientific endeavors.

References

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. (n.d.). Cogent. Retrieved February 21, 2026, from [Link]

  • Wang, J., et al. (2006). Disposable electrochemical sensor for determination of nitroaromatic compounds by a single-run approach. Analytical Chemistry, 78(11), 3673-3678.
  • Wang, J., et al. (2006). Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach. Analytical Chemistry, 78(11), 3673-3678. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Kauffman, D. R., et al. (2015). Highly Sensitive Electrochemical Sensors for Nitroexplosives Using Functionalized SiC Nanoparticles. ACS Chemical Health & Safety, 22(5), 24-31. [Link]

  • Poh, W. C., et al. (2016). Nitroaromatic explosives detection using electrochemically exfoliated graphene. Scientific Reports, 6, 33276. [Link]

  • Matisova, E., et al. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 743-757. [Link]

  • Pumera, M., et al. (2016). Nitroaromatic explosives detection using electrochemically exfoliated graphene. Scientific Reports, 6, 33276.
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  • Kumar, A., et al. (2010). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples.
  • Foster, R., & Fyfe, C. A. (1966). Studies on nitroaromatic compounds. Part I. Nuclear magnetic resonance investigation of complexes of benzene with trinitrotoluenes. Journal of the Chemical Society B: Physical Organic, 53-56. [Link]

  • Witanowski, M., & Stefaniak, L. (1967). NITROGEN N.M.R. SPECTROSCOPY. Pure and Applied Chemistry, 14(1), 165-178. [Link]

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  • Dong, W., & Duan, Q. (2024). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Spectroscopy Online. Retrieved February 21, 2026, from [Link]

  • Jenkins, T. F., et al. (1998). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD.
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A Senior Application Scientist's Guide to UV-Vis Absorption in Amino-Dinitrobenzoate Derivatives: A Study in Solvatochromism

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of amino-dinitrobenzoate derivatives and related "push-pull" chromophores. We will move beyond a simple recitation of data to explore the underlying electronic principles that govern their interaction with light and how these interactions are modulated by the surrounding solvent environment—a phenomenon known as solvatochromism.

The core of this guide is built on the principle of intramolecular charge transfer (ICT), a fundamental process in molecules containing both electron-donating groups (EDG), such as an amino group (-NH₂), and electron-withdrawing groups (EWG), like the nitro group (-NO₂). Understanding the solvatochromic behavior of these systems is not merely an academic exercise; it provides critical insights into molecular polarity, solute-solvent interactions, and can inform the design of environmentally sensitive probes and pharmaceutical formulations.

While a comprehensive experimental dataset for a wide array of amino-dinitrobenzoate esters is not consolidated in the literature, the principles governing their behavior are well-established. We will use para-nitroaniline (pNA), a structurally analogous and extensively studied compound, as our primary model to illustrate these concepts. The principles derived from pNA are directly applicable to understanding and predicting the behavior of the amino-dinitrobenzoate class.

The Electronic Architecture of Push-Pull Systems

Amino-dinitrobenzoate derivatives are classic examples of push-pull systems. The benzene ring acts as a π-conjugated bridge through which electronic effects are transmitted.

  • Electron-Donating Group (EDG): The amino group (-NH₂) possesses a lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring, increasing its electron density.

  • Electron-Withdrawing Group (EWG): The nitro groups (-NO₂) are strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and resonance effects, which pull electron density from the ring.[1][2]

This electronic arrangement creates a significant dipole moment. Upon absorption of UV-Vis light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. In these systems, the lowest energy electronic transition is typically a π → π* transition with significant intramolecular charge transfer (ICT) character.[3] This means the electron density shifts from the donor (amino) end of the molecule to the acceptor (nitro) end, resulting in an excited state that is significantly more polar than the ground state.[4][5]

Solvatochromism: The Solvent's Influence

Solvatochromism is the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when measured in different solvents.[6] This effect is a direct consequence of differential solvation of the ground and excited states of the chromophore.

For a push-pull molecule like p-nitroaniline or an amino-dinitrobenzoate, where the excited state is more polar than the ground state:

  • Polar Solvents: More effectively stabilize the highly polar excited state through dipole-dipole interactions. This stabilization lowers the energy of the excited state more than it lowers the energy of the ground state.

  • Energy Gap: The energy difference (ΔE) between the ground and excited states is reduced in polar solvents.

  • Spectral Shift: Since wavelength (λ) is inversely proportional to energy (E = hc/λ), a smaller energy gap results in absorption at a longer wavelength. This is known as a bathochromic shift , or red shift.[6][7]

Conversely, a shift to a shorter wavelength with increasing solvent polarity is termed a hypsochromic (or blue) shift.[6]

Quantitative Analysis: A Case Study of p-Nitroaniline

The following table summarizes the maximum absorption wavelength (λmax) for p-nitroaniline in a range of solvents with varying polarities, illustrating the bathochromic shift discussed.

SolventDielectric Constant (ε)λmax (nm)Shift Type
Cyclohexane2.02~320-
Dichloroethane10.36~331Bathochromic
Acetone20.7~342Bathochromic
Acetonitrile37.5~345Bathochromic
Dimethylsulfoxide46.7~368Bathochromic
Water80.1~380Bathochromic
(Note: Approximate λmax values are compiled from discussions in the literature.[3][8])

Experimental Protocol: A Self-Validating Workflow for Determining Solvatochromic Shifts

This protocol provides a robust, step-by-step method for measuring the UV-Vis absorption maxima of a target compound, such as ethyl 4-amino-3,5-dinitrobenzoate, across a spectrum of solvents. The self-validating nature of this protocol comes from the systematic approach and the inclusion of control checks.

Materials and Equipment
  • Target Compound (e.g., ethyl 4-amino-3,5-dinitrobenzoate)

  • A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, water)

  • Dual-beam UV-Vis Spectrophotometer[9]

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks (Class A)

  • Micropipettes and analytical balance

Workflow Diagram

G cluster_prep Phase 1: Sample & Solvent Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis A 1. Weigh Compound B 2. Prepare Stock Solution in a primary solvent (e.g., Acetonitrile) A->B D 4. Prepare Dilute Sample in Solvent 1 (e.g., Hexane) B->D C 3. Prepare a series of pure spectroscopic grade solvents C->D E 5. Set Spectrophotometer Baseline (Blank: Solvent 1) D->E F 6. Measure Full Spectrum (e.g., 200-600 nm) E->F G 7. Identify λmax F->G H 8. Repeat Steps 4-7 for each solvent in the series G->H I 9. Tabulate λmax vs. Solvent Polarity H->I J 10. Plot λmax vs. a Polarity Scale (e.g., Dielectric Constant or ET(30)) I->J K 11. Analyze Solvatochromic Trend J->K

Caption: Experimental workflow for solvatochromic analysis.

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh a small amount of the amino-dinitrobenzoate derivative and dissolve it in a known volume of a primary solvent in which it is highly soluble (e.g., acetonitrile) to create a concentrated stock solution (~1 mM). This ensures consistent starting material for all subsequent dilutions.

  • Working Solution Preparation: For each solvent to be tested, transfer a small, precise aliquot of the stock solution into a volumetric flask and dilute to the final volume with the test solvent. The final concentration should be chosen to yield a maximum absorbance between 0.5 and 1.0 to ensure adherence to the Beer-Lambert law.[10]

  • Instrument Calibration (Blanking): Fill a quartz cuvette with the pure test solvent. Place it in both the sample and reference beams of the dual-beam spectrophotometer and run a baseline correction. This subtracts the absorbance of the solvent and cuvette itself.[11]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it. Place it back into the sample holder.

  • Acquire Spectrum: Scan the sample across a relevant wavelength range (e.g., 200 nm to 600 nm) to obtain the full absorption spectrum.

  • Determine λmax: Use the spectrophotometer's software to identify the wavelength of maximum absorbance (λmax).

  • Repeat for All Solvents: Repeat steps 2 through 6 for each solvent in your series, ensuring a new baseline is recorded for each new solvent.

Advanced Analysis: Correlating Shifts with Solvent Parameters

While dielectric constant is a useful general indicator of polarity, a more nuanced analysis can be achieved using empirical solvent polarity scales like the Kamlet-Taft parameters.[12][13] These parameters dissect solute-solvent interactions into three components:

  • α: The solvent's hydrogen-bond donating (HBD) ability.

  • β: The solvent's hydrogen-bond accepting (HBA) ability.[14]

  • π*: The solvent's dipolarity/polarizability.

By performing a multi-parameter linear regression of the absorption energy (νmax in cm⁻¹) against these parameters, one can determine the relative contribution of each type of interaction to the observed solvatochromic shift.[15][16] This provides a deeper, mechanistic understanding of the solvation process.

Conclusion

The UV-Vis absorption characteristics of amino-dinitrobenzoate derivatives are governed by an intramolecular charge transfer transition, making them highly sensitive to their solvent environment. This sensitivity manifests as a bathochromic (red) shift in the λmax with increasing solvent polarity, a hallmark of positive solvatochromism. By systematically measuring these shifts using the detailed protocol provided, researchers can gain valuable, quantitative insights into the specific solute-solvent interactions at play. This knowledge is fundamental for professionals in drug development and material science, enabling the rational design of molecules and formulations with tailored environmental responses.

References

  • Kamlet−Taft Solvatochromic Parameters of the Sub- and Supercritical Fluorinated Ethane Solvents. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Murrell, J. N. (1955). The electronic spectra of aromatic molecules VI: The spectra of amino- and nitro-benzenes. Proceedings of the Physical Society. Section A, 68(11), 969. [Link]

  • Contribution of solvatochromic parameters: (a) Kamlet -Taft Eq. (b) Catalán Eq. (c) Katritzky Eq. ResearchGate. [Link]

  • Kamlet−Taft Solvatochromic Parameters of Eight Alkanolamines. ACS Publications. [Link]

  • Kamlet–Taft solvent parameters (K03367). The IUPAC Compendium of Chemical Terminology. [Link]

  • Kamlet−Taft Solvatochromic Parameters of the Sub- and Supercritical Fluorinated Ethane Solvents. Academia.edu. [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent. [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. SciSpace. [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing. [Link]

  • Solvatochromic studies of pull–push molecules containing dimethylaniline and aromatic hydrocarbon linked by an acetylene unit. RSC Publishing. [Link]

  • UV-Visible Spectroscopy. MSU chemistry. [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo. [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. PMC. [Link]

  • Solvatochromism. Wikipedia. [Link]

  • Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. [Link]

  • π-Extended push–pull azo-pyrrole photoswitches: synthesis, solvatochromism and optical band gaps. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Derivatives. Chemistry Europe. [Link]

  • Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... ResearchGate. [Link]

  • Normalized UV-vis spectra of 3,5-DNSA (10 mM, EtOH) (black) and... ResearchGate. [Link]

  • Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. PMC. [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PMC. [Link]

  • Ethyl 3,5-dinitrobenzoate. NIST WebBook. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Biointerface Research in Applied Chemistry. [Link]

  • Solvatochromism and Preferential Solvation of Methyl Orange and Methylene Blue within Water + Ethanol Mixture. International Journal of Research in Engineering and Science. [Link]

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PMC. [Link]

  • Solvatochromic UV/Vis absorption and fluorescence spectra (red –... ResearchGate. [Link]

Sources

A Comparative Crystallographic Analysis of Methyl 4-Amino-3,5-Dinitrobenzoate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of energetic materials and pharmaceutical intermediates, the precise solid-state arrangement of molecules is paramount. The crystal structure dictates critical properties such as density, stability, solubility, and ultimately, performance and bioavailability. This guide provides a comparative analysis of the crystallographic data for methyl 4-amino-3,5-dinitrobenzoate, a compound of significant interest, by examining its structural analogs. While the specific crystal structure for this compound is not publicly available, we can infer and predict its structural characteristics by drawing comparisons with closely related and well-characterized molecules.

This analysis delves into the subtle yet impactful variations in molecular conformation and intermolecular interactions that arise from substitutions on the benzene ring. By understanding these structure-property relationships, researchers can better predict the behavior of novel compounds and design materials with tailored functionalities.

The Significance of the 4-Amino Group: A Comparative Overview

The introduction of a 4-amino group to the 3,5-dinitrobenzoate scaffold is expected to significantly influence its crystal packing and intermolecular interactions. This is primarily due to the hydrogen-bonding capabilities of the amino group, which can act as a strong hydrogen bond donor. This contrasts with analogs such as ethyl 3,5-dinitrobenzoate and methyl 4-methyl-3,5-dinitrobenzoate, where such interactions are absent.

CompoundKey Structural FeaturesExpected Impact of 4-Substituent
This compound (Predicted) Presence of N-H donors and C=O, -NO2 acceptors. Potential for strong N-H···O hydrogen bonds.Formation of robust hydrogen-bonded networks, likely leading to a more densely packed and stable crystal structure.
Ethyl 3,5-DinitrobenzoateDominated by van der Waals forces and weaker C-H···O interactions. The ethyl group may introduce conformational flexibility.[1]Less directional and weaker intermolecular forces compared to the 4-amino analog, potentially resulting in a less dense packing.
Methyl 4-Methyl-3,5-DinitrobenzoateThe methyl group is sterically larger than a hydrogen but lacks strong hydrogen bonding capabilities.[2]The methyl group may influence crystal packing through steric hindrance, preventing the close approach of molecules observed in other analogs.
4-Amino-3,5-Dinitrobenzoic AcidPossesses both a carboxylic acid proton and amino protons, leading to strong O-H···O and N-H···O hydrogen bonds.[3]Extensive hydrogen bonding is expected to dominate the crystal structure, similar to the target molecule, but with the added influence of the acidic proton.

Visualizing Molecular Architecture

The anticipated molecular structure of this compound highlights the key functional groups that govern its crystallographic behavior.

Caption: Predicted molecular structure of this compound.

Experimental Protocol: A Guide to Single Crystal Growth

The successful determination of a crystal structure is contingent upon the growth of high-quality single crystals. The following is a generalized protocol for the crystallization of aromatic nitro compounds, which can be adapted for this compound.

Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.

Materials:

  • This compound (synthesized and purified)

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Small glass vials or test tubes

  • Heating apparatus (hot plate or water bath)

  • Filtration apparatus (syringe filters)

Procedure:

  • Solvent Screening:

    • Test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation Method:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Slow Cooling Method:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution into a clean vial.

    • Allow the solution to cool slowly to room temperature. Further slow cooling in a refrigerator or cold room may be beneficial.

  • Vapor Diffusion Method:

    • Dissolve the compound in a solvent in which it is highly soluble (the "good" solvent).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a solvent in which the compound is insoluble (the "poor" solvent).

    • The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Workflow for Crystal Structure Determination:

A Synthesis & Purification B Single Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution & Refinement C->D E Crystallographic Information File (CIF) D->E F Structural Analysis & Comparison E->F

Caption: General workflow for crystal structure determination.

Comparative Analysis of Intermolecular Interactions

The nature and strength of intermolecular interactions are fundamental to the resulting crystal lattice.

  • This compound (Predicted): The primary interactions are anticipated to be strong N-H···O hydrogen bonds between the amino group of one molecule and the nitro or carbonyl groups of neighboring molecules. These directional interactions would likely lead to the formation of well-defined hydrogen-bonded chains or sheets. Pi-stacking interactions between the aromatic rings are also probable.

  • Ethyl 3,5-Dinitrobenzoate: The crystal structure of ethyl 3,5-dinitrobenzoate is stabilized by a combination of C-H···O interactions and van der Waals forces.[1] The absence of strong hydrogen bond donors results in a packing arrangement that is less constrained by specific directional interactions.

  • 4-Amino-3,5-Dinitrobenzoic Acid: In its parent acid form, the carboxylic acid group introduces a very strong hydrogen bond donor (O-H). This, in conjunction with the amino group, would lead to a complex and robust network of O-H···O and N-H···O hydrogen bonds, likely forming dimeric structures or extended chains.[3]

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a comparative analysis of its structural analogs provides valuable insights into its likely solid-state behavior. The presence of the 4-amino group is the most significant structural modification, and it is predicted to induce strong, directional hydrogen bonding that will be the primary determinant of the crystal packing. This is in stark contrast to analogs lacking this functional group, where weaker and less directional forces prevail.

For researchers in drug development and materials science, this predictive analysis underscores the importance of considering the impact of functional group substitutions on crystal engineering. The ability to anticipate and control intermolecular interactions is a key step in the rational design of crystalline materials with desired physical and chemical properties. Further experimental work to elucidate the precise crystal structure of this compound is highly encouraged to validate these predictions and expand our understanding of this important class of compounds.

References

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Crystal structure of ethyl 3,5-dinitrobenzoate. RSC Publishing. Available at: [Link]

  • ResearchGate. Single crystal X-ray structure obtained from the 3,5-dinitrobenzoate of the advanced intermediate 12 at 298 K. Available at: [Link]

  • PubMed. 4-Methyl-anilinium 3,5-dinitro-benzoate. Available at: [Link]

  • PubChem. Sodium 3,5-dinitrobenzoate. Available at: [Link]

  • IUCr Journals. Sodium 3,5-diÂnitroÂbenzoate. Available at: [Link]

  • ResearchGate. Sodium 3,5-Dinitrobenzoate. Available at: [Link]

  • IUCr Journals. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. Available at: [Link]

  • PubChem. Methyl 4-methyl-3,5-dinitrobenzoate. Available at: [Link]

  • PubChem. 4-Amino-3,5-dinitrobenzoic acid. Available at: [Link]

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Safety Operating Guide

Proper Disposal Procedures: Methyl 4-amino-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-amino-3,5-dinitrobenzoate is a polynitro aromatic compound utilized primarily as an intermediate in the synthesis of radiocontrast agents and pharmaceuticals.[1][2] While often kinetically stable due to intramolecular hydrogen bonding (the "push-pull" electronic effect between the amino and nitro groups), it must be treated as a potential energetic material .[2]

Improper disposal—specifically mixing with incompatible solvents or strong bases—can lead to uncontrolled exotherms or the formation of shock-sensitive salts.[1][2] This guide provides a self-validating protocol for the safe segregation, packaging, and disposal of this compound in a research environment.

Part 1: Hazard Profile & Chemical Logic[1]

To dispose of this chemical safely, you must understand its reactivity profile.[2] The molecule features an electron-donating amino group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) flanked by two electron-withdrawing nitro groups (

).[1]
FeatureHazard Implication
Polynitro Functionality Energetic Potential: Multiple nitro groups on a benzene ring store significant chemical energy.[1][2] While less sensitive than TNT, it is a Class 4.1 Flammable Solid and can deflagrate upon heating or shock.[2]
Amino Group (Ortho to Nitro) Chemical Reactivity: The amino group allows for diazotization.[2] Crucial: Never dispose of this material in acidic waste streams containing nitrites, as this generates unstable diazonium species.[2]
Base Sensitivity Instability: Polynitro aromatics react with strong bases (hydroxides, alkoxides) to form Meisenheimer complexes or salts that may be significantly more shock-sensitive than the parent compound.[1][2]
Critical Incompatibility Warning (The "Janovsky" Risk)

Do NOT mix this compound residues with Acetone and Base (e.g., NaOH, KOH).[1][2]

  • Mechanism:[1][2][3] The Janovsky reaction occurs between polynitro aromatics and enolizable ketones in basic media, producing intensely colored complexes that can decompose explosively.[2]

  • Operational Rule: Use Methanol or Ethanol for cleaning glassware, never Acetone/Base baths.[2]

Part 2: Pre-Disposal Stabilization & Characterization[1]

Before removing the container from the inventory, perform this visual inspection to determine the waste stream path.

Step 1: Physical State Inspection[1]
  • Check for Desiccation: If the material was stored wet (to desensitize) and has dried out to form crystals on the cap threads, do not open it .[2] Friction from unscrewing the cap could trigger initiation.[2]

    • Action: Contact your EHS officer immediately for remote handling.[2]

  • Check for Contamination: If the solid has turned from yellow/orange to dark brown or black, it may have partially decomposed or oxidized.[2] Treat as High Hazard/Reactive .[2]

Step 2: Waste Stream Classification

Assign the correct RCRA (Resource Conservation and Recovery Act) characteristics.[2] While not P-listed or U-listed by specific name, it defaults to characteristic waste:

  • D001 (Ignitable): As a nitro-aromatic solid.[1][2]

  • D003 (Reactive): Conservative classification due to potential for detonation if heated under confinement.[2]

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Reagent

Best Practice: Keep the reagent in its original container if possible.[2]

  • Primary Containment:

    • Ensure the screw cap is tight (if safe to close).[2]

    • Tape the cap with vinyl electrical tape to prevent loosening during transport.[2]

  • Secondary Containment:

    • Place the original container inside a clear, sealable plastic bag (Ziploc type).[2]

    • Why: This contains any leakage and protects labels from solvent smears.[2]

  • Labeling:

    • Apply a Hazardous Waste label to the outer bag.[2]

    • Constituents: "this compound" (99%).[1][2]

    • Hazard Checkboxes: Toxic, Flammable/Ignitable, Reactive.[2]

    • Note: Add a comment: "Polynitro Aromatic - Potential Energetic."

Scenario B: Disposal of Solutions/Reaction Mixtures

Context: You have a mother liquor or reaction mixture containing the compound.[2][4][5]

  • Solvent Compatibility Check:

    • Ensure the solvent is NOT an oxidizer (e.g., Peroxides) or a strong base.[2]

    • Preferred solvents for solution waste: Methanol, Ethanol, Dichloromethane.[2]

  • Segregation:

    • Use a dedicated "High Hazard Organic" waste stream.[2]

    • Do not commingle with general "Non-Halogenated Organic" waste if that drum typically receives acetone washings or basic waste.[2]

  • Container Selection:

    • Use an HDPE (High-Density Polyethylene) or Amber Glass container.[1][2]

    • Venting: Use a vented cap (pressure-relief cap) if there is any risk of ongoing slow decomposition or off-gassing.[1][2]

Part 4: Decision Logic & Workflow (Visualization)[1]

The following diagram illustrates the decision tree for handling this specific compound, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: This compound Inspect Visual Inspection: Crystals on Cap? Discolored? Start->Inspect EHS_Contact STOP WORK Contact EHS / Bomb Squad (Shock Sensitive Risk) Inspect->EHS_Contact Yes (Risk Found) Form_Check Physical Form? Inspect->Form_Check No (Safe) Solid_Path Solid Reagent Form_Check->Solid_Path Solid Liquid_Path Solution / Mother Liquor Form_Check->Liquid_Path Liquid Solid_Pkg Action: 1. Tape Cap 2. Double Bag (Clear) 3. Label 'Potential Energetic' Solid_Path->Solid_Pkg Liquid_Check Solvent Check: Contains Acetone + Base? Liquid_Path->Liquid_Check Final EHS Pickup / Incineration (RCRA D001/D003) Solid_Pkg->Final Liquid_Fail HIGH RISK: Janovsky Reaction Potential Quench carefully with dilute acid before disposal Liquid_Check->Liquid_Fail Yes Liquid_Pass Action: Segregate into 'High Hazard' Organic Waste Stream Liquid_Check->Liquid_Pass No Liquid_Fail->Final After Neutralization Liquid_Pass->Final

Caption: Operational workflow for the safe characterization and disposal of polynitro aromatic waste.

Part 5: Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Spill (Solid):

    • Do not sweep rapidly (friction risk).[2]

    • Wet the spill gently with water or water/ethanol mist to desensitize.[2]

    • Scoop with a plastic (non-sparking) spatula into a waste container.[2]

  • Spill (Liquid):

    • Absorb with vermiculite or sand.[2]

    • Avoid paper towels if the solution is concentrated (dry nitro compounds on cellulose can be highly flammable).[2]

  • Skin Exposure:

    • Wash immediately with soap and water.[2] Nitro compounds are readily absorbed through the skin and can cause methemoglobinemia (cyanosis).[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024).[2] 4-Amino-3,5-dinitrobenzoic acid (Parent Acid Data). National Library of Medicine.[2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][6] Hazard Communication Standard: Safety Data Sheets.

Sources

A Researcher's Guide to the Safe Handling of Methyl 4-amino-3,5-dinitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to treat Methyl 4-amino-3,5-dinitrobenzoate with the caution it warrants, considering the potential for skin and eye irritation, toxicity upon ingestion, and the inherent risks associated with polynitro aromatic compounds, which can be energetic materials.

Hazard Analysis: A Synthesis of Known Risks

While a specific SDS for this compound is not available, an analysis of related compounds provides a strong indication of its potential hazards:

  • Dinitrobenzoate Derivatives : Compounds like Methyl 3,5-dinitrobenzoate are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). General safety precautions for these compounds include avoiding dust formation and ensuring adequate ventilation.[1]

  • Aromatic Amines : These compounds can be irritants and may have toxic effects.

  • Polynitro Aromatic Compounds : These substances are often associated with explosive hazards, especially when subjected to heat, shock, or friction.[2] They are also known to be oxidizing agents that can react vigorously with reducing agents.[2]

  • Methemoglobinemia : A serious health concern associated with some nitroaromatic compounds and aromatic amines is methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2][3]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on the potential hazards identified from similar chemical structures.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash or significant dust generation hazard.[3]Protects against dust particles and potential splashes that can cause serious eye irritation.[4]
Skin Protection
   GlovesChemical-resistant gloves (e.g., Nitrile rubber, with a minimum thickness of >0.11 mm). Ensure a breakthrough time appropriate for the duration of handling.[3] Always inspect gloves for tears or holes before use.Provides a barrier against skin contact, which can cause irritation.[4]
   Lab CoatA clean, buttoned, flame-resistant lab coat must be worn over personal clothing.Protects the skin and personal clothing from contamination.
   Protective ClothingFor larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit is recommended.[3]Offers an additional layer of protection against spills and contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood, or if there is a likelihood of dust generation.[3]Prevents inhalation of the compound, which may cause respiratory irritation.[2][4][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for the safe handling of this compound, from receipt to disposal.

Receiving and Storage
  • Inspection : Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[6] Store away from incompatible materials such as strong oxidizing agents and reducing agents.[1]

Handling Procedures

The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Work in a designated area, preferably a chemical fume hood. verify_emergency Ensure safety shower and eyewash station are accessible. inspect_ppe Inspect all PPE for integrity before use. don_ppe Don appropriate PPE as specified in the table above. inspect_ppe->don_ppe weigh_transfer Carefully weigh and transfer the compound using a spatula to minimize dust generation. don_ppe->weigh_transfer solution_prep If preparing a solution, add the solid to the solvent in a suitable container and cap securely before mixing. weigh_transfer->solution_prep clean_spills Immediately clean any spills within the fume hood. solution_prep->clean_spills decontaminate Decontaminate all equipment and work surfaces. clean_spills->decontaminate doff_ppe Properly doff and dispose of contaminated PPE. decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: A workflow for the safe handling of this compound.

Personal Hygiene
  • Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[3][5]

  • Always wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Unused or expired this compound.

    • Contaminated PPE (gloves, disposable lab coats, etc.).

    • Contaminated lab supplies (e.g., weighing paper, pipette tips).

    All solid waste should be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Liquid Waste :

    • Solutions containing this compound.

    • Solvents used to rinse contaminated glassware.

    Liquid waste should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Protocol : All waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills : Evacuate the area and prevent entry of unnecessary personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

This guide provides a foundational framework for the safe handling of this compound. It is incumbent upon every researcher to conduct a thorough risk assessment for their specific experimental procedures and to always prioritize safety in the laboratory.

References

  • MilliporeSigma. (2025, November 6).
  • Benchchem. (2025). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
  • TCI Chemicals. (2025, November 18).
  • Benchchem. (2025). Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole.
  • Centers for Disease Control and Prevention (CDC). (Archived). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Thermo Fisher Scientific. (2025, September 23).
  • Elemental Microanalysis. (2024, March 18). 3,5-DINITROBENZOIC ACID.
  • Santa Cruz Biotechnology. (n.d.).
  • Fisher Scientific. (2025, December 22).
  • TCI Chemicals. (n.d.).
  • Loba Chemie. (n.d.).
  • Fisher Scientific. (2025, December 22).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • MiTeGen. (n.d.). Cryogenic Protective Apparel.
  • New Jersey Department of Health. (n.d.).
  • International Enviroguard. (2019, April 8).
  • ECHEMI. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.